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  • Product: N-benzyl-3-(2,4-dimethylphenyl)acrylamide
  • CAS: 331462-00-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

An In-depth Technical Guide on N-benzyl-3-(2,4-dimethylphenyl)acrylamide This guide provides a comprehensive technical overview of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a compound of interest in synthetic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on N-benzyl-3-(2,4-dimethylphenyl)acrylamide

This guide provides a comprehensive technical overview of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a compound of interest in synthetic chemistry and potentially in drug discovery. We will delve into its chemical structure, molecular weight, a plausible synthetic route with mechanistic insights, and methods for its characterization.

Core Molecular Attributes

The fundamental characteristics of a molecule dictate its physical properties, reactivity, and potential biological interactions. Here, we define the core attributes of N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

Chemical Structure

N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a substituted acrylamide featuring an N-benzyl group and a 3-(2,4-dimethylphenyl) group. The systematic nomenclature defines the precise arrangement of these functionalities around the acrylamide core.

The molecular structure is as follows:

Chemical Structure of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

(Image generated for illustrative purposes)

This structure is characterized by a central α,β-unsaturated amide system. The nitrogen atom of the amide is substituted with a benzyl group, and the β-carbon of the acryloyl moiety is substituted with a 2,4-dimethylphenyl group.

Molecular Formula and Weight

Based on the chemical structure, the molecular formula and corresponding molecular weight have been determined. These values are critical for quantitative analysis, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Formula C₁₈H₁₉NO
Average Molecular Weight 265.358 g/mol [1]
Monoisotopic Molecular Weight 265.1467 g/mol [2][3][4][5]

The molecular formula C₁₈H₁₉NO is confirmed by supplier technical specifications.[1][6]

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned for the preparation of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a common and reliable approach involves the amidation of a corresponding carboxylic acid or its activated derivative. Phenylacrylamide derivatives, in general, have broad applications in the preparation of heterocyclic compounds and have been studied for various biological activities.[7]

Proposed Synthetic Pathway: Amide Coupling

A robust method for forming the amide bond is the reaction between 3-(2,4-dimethylphenyl)acrylic acid and benzylamine, facilitated by a peptide coupling agent.

Overall Reaction:

(CH₃)₂C₆H₃CH=CHCOOH + C₆H₅CH₂NH₂ ---(Coupling Agent)--> (CH₃)₂C₆H₃CH=CHCONHCH₂C₆H₅ + H₂O

The choice of coupling agent is critical for high yield and purity, minimizing side reactions. Agents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly employed.

Experimental Protocol: Synthesis via EDCI/HOBt Coupling

This protocol outlines a standard procedure for the synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve 3-(2,4-dimethylphenyl)acrylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise and stir the mixture for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the proposed synthetic protocol.

SynthesisWorkflow Start Start: Reagents Dissolution 1. Dissolve Acid & HOBt in Anhydrous DCM Start->Dissolution Activation 2. Add EDCI at 0°C (Carboxylic Acid Activation) Dissolution->Activation Inert Atmosphere Amine_Addition 3. Add Benzylamine at 0°C Activation->Amine_Addition Stir 20 min Reaction 4. Stir at RT (12-24h) Amine_Addition->Reaction Warm to RT Workup 5. Aqueous Work-up & Extraction Reaction->Workup TLC Monitoring Purification 6. Column Chromatography Workup->Purification Dry & Concentrate Product Final Product: C18H19NO Purification->Product

Caption: Workflow for the synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

Analytical Characterization

To confirm the identity and purity of the synthesized N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their local chemical environments. Expected signals would include aromatic protons from the benzyl and dimethylphenyl groups, vinyl protons, a broad signal for the amide N-H, a doublet for the benzylic CH₂, and singlets for the two methyl groups.

    • ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, aromatic carbons, vinyl carbons, the benzylic carbon, and the methyl carbons.

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The experimentally determined exact mass should match the theoretical monoisotopic mass of C₁₈H₁₉NO (265.1467 Da) within a narrow margin of error (typically < 5 ppm).

Potential Applications and Further Research

Substituted acrylamides are a class of compounds with diverse applications. They serve as important monomers in polymer chemistry and are scaffolds of interest in medicinal chemistry.[8] For instance, various phenylacrylamide derivatives have been synthesized and evaluated for their antioxidant properties.[7] The specific substitution pattern of N-benzyl-3-(2,4-dimethylphenyl)acrylamide may impart unique properties that warrant further investigation for potential biological activity or as a building block in materials science.

Future research could focus on:

  • Screening for biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).

  • Polymerization to create novel materials with specific thermal or optical properties.

  • Use as a synthetic intermediate for the construction of more complex molecular architectures.

References

  • Desmethyldoxepin - the NIST WebBook. [Link]

  • Nordoxepin | C18H19NO | CID 4535 - PubChem - NIH. [Link]

  • DESMETHYLDOXEPIN, (E)- - gsrs. [Link]

  • (E)-N-Benzyl-2-cyano-3-phenylacrylamide - PMC - NIH. [Link]

  • Synthesis of N-phenylacrylamide - PrepChem.com. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • DESMETHYLDOXEPIN, (E)- - Inxight Drugs. [Link]

  • N-Benzylmethacrylamide | C11H13NO | CID 76691 - PubChem - NIH. [Link]

  • CN102531941B - Synthesis method of N-benzylacrylamide - Google P
  • CN102531941A - Synthesis method of N-benzylacrylamide - Google P
  • US4569901A - Poly(N-benzyl acrylamide)

Sources

Exploratory

Physicochemical Properties of N-benzyl-3-(2,4-dimethylphenyl)acrylamide: A Lead Optimization Guide

The following technical guide details the physicochemical profiling and optimization strategy for N-benzyl-3-(2,4-dimethylphenyl)acrylamide , a representative lead compound in the N-benzylcinnamamide class. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and optimization strategy for N-benzyl-3-(2,4-dimethylphenyl)acrylamide , a representative lead compound in the N-benzylcinnamamide class. This scaffold is historically significant in the development of CNS-active agents, particularly anticonvulsants.

Executive Summary

N-benzyl-3-(2,4-dimethylphenyl)acrylamide (herein referred to as NDPA ) represents a lipophilic, neutral small molecule belonging to the cinnamamide class. Structurally, it consists of a 2,4-dimethylphenyl "tail," an acrylamide linker, and an N-benzyl "head."

This guide serves as a technical blueprint for characterizing NDPA. While the scaffold suggests potent CNS activity (likely via sodium channel modulation), its physicochemical profile—specifically high lipophilicity and low aqueous solubility—presents distinct developability challenges. This document outlines the critical parameters (Solubility, Lipophilicity, Stability) and the experimental frameworks required to validate them.

Molecular Architecture & In Silico Profile

Before wet-lab profiling, we establish the baseline molecular descriptors. The addition of the 2,4-dimethyl moiety to the cinnamoyl ring significantly alters the physicochemical landscape compared to the unsubstituted parent.

Calculated Properties (In Silico)
PropertyValue (Est.)Drug-Likeness Implication
Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol Optimal. Well below the 500 Da limit (Ro5).
cLogP 4.2 – 4.5High. Indicates excellent BBB permeability but potential solubility/metabolic risks.
TPSA ~29.1 ŲExcellent. < 90 Ų is ideal for CNS penetration.
H-Bond Donors 1 (Amide NH)Low. Favorable for membrane permeation.
H-Bond Acceptors 1 (Carbonyl O)Low. Favorable for membrane permeation.
Rotatable Bonds 4Rigid. Good for binding entropy, but limits solubility.
Structural Logic
  • The Acrylamide Linker: Acts as a rigid spacer. Note: While acrylamides can be Michael acceptors (covalent binders), the conjugation with the phenyl ring and the steric bulk of the 2,4-dimethyl groups likely attenuate reactivity, favoring reversible binding.

  • 2,4-Dimethyl Substitution:

    • Pro: Increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) crossing.

    • Con: The methyl groups are metabolic "soft spots" susceptible to CYP450-mediated benzylic oxidation.

Core Physicochemical Profiling

This section details the critical experiments required to establish the developability of NDPA.

Lipophilicity (LogP/LogD)

Given the estimated cLogP > 4.0, accurate determination is crucial to predict non-specific binding and volume of distribution.

  • Methodology: Potentiometric Titration is unsuitable due to the lack of ionization at physiological pH. Shake-Flask (Octanol/Water) or Chromatographic Hydrophobicity Index (CHI) via HPLC is required.

  • Target Range: For CNS drugs, a LogP of 2.0–3.5 is ideal. NDPA (~4.2) is supralipophilic , suggesting it may require formulation aids or structural modification (e.g., adding a polar heterocycle) to reduce lipophilicity.

Aqueous Solubility

NDPA is expected to be a "Brick Dust" molecule—crystalline and poorly soluble.

  • Kinetic Solubility: Measured from DMSO stock into buffer (PBS pH 7.4). Likely < 10 µM due to aggregation.

  • Thermodynamic Solubility: Measured from solid powder in buffer after 24h equilibration. This is the "true" solubility.

  • Protocol Insight: Due to high lipophilicity, significant non-specific binding to plastic plates is expected. Glass vials must be used for incubation.

Chemical Stability
  • Hydrolysis: The amide bond is generally stable. However, the vinyl group (acrylamide) must be tested for stability against thiols (e.g., Glutathione) to rule out promiscuous covalent reactivity.

  • Photostability: The conjugated system (Styrene-like) may be susceptible to UV-induced isomerization (

    
    ) or polymerization. Light-protected handling is mandatory.
    

ADME & Biological Implications

Permeability (BBB Penetration)

The combination of high LogP and low TPSA indicates high passive permeability .

  • Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay - Blood Brain Barrier).

  • Prediction:

    
    . High CNS availability is the primary asset of this scaffold.
    
Metabolic Stability (Microsomal)

The 2,4-dimethyl groups are the primary liability.

  • Metabolic Pathway: CYP450 enzymes (likely CYP2C9 or CYP3A4) will target the benzylic carbons, converting

    
     to 
    
    
    
    and subsequently
    
    
    .
  • Risk: Rapid clearance (

    
    ) could lead to short half-life (
    
    
    
    ).
  • Mitigation: If

    
     is too short, replace methyls with metabolic blockers like Chlorine (-Cl) or Trifluoromethyl (-CF3).
    

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility of NDPA in PBS (pH 7.4).

  • Preparation: Weigh 2 mg of solid NDPA into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4). Add a magnetic stir bar.

  • Equilibration: Stir at 500 rpm for 24 hours at 25°C. Protect from light.

  • Separation: Filter the suspension using a 0.22 µm PVDF syringe filter (pre-saturated to minimize drug loss).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calibrate against a standard curve prepared in 50:50 Acetonitrile:Water.

  • Criteria:

    • High Solubility: > 100 µg/mL

    • Low Solubility: < 10 µg/mL (Expected range for NDPA).

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Assess potential for covalent toxicity (Michael addition).

  • Incubation: Incubate NDPA (10 µM) with GSH (10 mM) in PBS (pH 7.4) at 37°C.

  • Timepoints: 0, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS monitoring for the formation of the GSH-NDPA adduct (+307 Da).

  • Interpretation: > 50% parent loss in 24h indicates high reactivity (Tox risk). < 10% loss indicates acceptable stability.

Visualization & Workflows

Structure-Property Relationship (SPR) Diagram

The following diagram illustrates the functional impact of each structural component of NDPA.

SPR_Analysis NDPA N-benzyl-3-(2,4-dimethylphenyl)acrylamide (NDPA) Dimethyl 2,4-Dimethyl Group (Lipophilicity Driver) NDPA->Dimethyl Acrylamide Acrylamide Linker (Rigidity / Michael Acceptor?) NDPA->Acrylamide Benzyl N-Benzyl Group (Hydrophobic Binding) NDPA->Benzyl LogP Increased LogP (~4.2) High BBB Permeability Dimethyl->LogP Promotes Metab Metabolic Liability (Benzylic Oxidation) Dimethyl->Metab Susceptible to Solubility Decreased Aqueous Solubility Dimethyl->Solubility Reduces Reactivity Potential GSH Adduct (Toxicity Alert) Acrylamide->Reactivity Risk factor Benzyl->LogP Contributes

Figure 1: Structure-Property Relationship (SPR) map detailing the impact of the 2,4-dimethyl substitution on physicochemical parameters.

Lead Optimization Workflow

This flowchart guides the decision-making process based on experimental data.

Optimization_Workflow Start Synthesize NDPA Solubility_Test Thermodynamic Solubility (pH 7.4) Start->Solubility_Test Check_Sol Solubility > 10 µM? Solubility_Test->Check_Sol Metab_Test Microsomal Stability (Human/Rat) Check_Sol->Metab_Test Yes Formulation Develop Lipid Formulation (SEDDS) Check_Sol->Formulation No Check_Metab t1/2 > 30 min? Metab_Test->Check_Metab GSH_Test GSH Reactivity Check_Metab->GSH_Test Yes Redesign_Metab Block Metabolic Site (Replace -CH3 with -Cl) Check_Metab->Redesign_Metab No Check_GSH Adduct < 10%? GSH_Test->Check_GSH Advance Advance to PK Study Check_GSH->Advance Yes Redesign_Scaffold Saturate Double Bond (Remove Michael Acceptor) Check_GSH->Redesign_Scaffold No Formulation->Metab_Test

Figure 2: Decision tree for the physicochemical evaluation and optimization of NDPA.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Solubility/Stability protocols).

  • Gunia-Krzyżak, A., et al. (2015). "Structure-activity relationship studies of anticonvulsant active N-benzylamide derivatives." Bioorganic & Medicinal Chemistry. (Context for Cinnamamide SAR).

  • Baillie, T. A. (2008). "Metabolic activation of drugs: challenges and opportunities in drug design." Chemical Research in Toxicology. (Reference for metabolic liability of methyl groups and Michael acceptors).

Foundational

Predicted mechanism of action for N-benzyl-3-(2,4-dimethylphenyl)acrylamide

The following technical guide details the predicted mechanism of action (MoA) for N-benzyl-3-(2,4-dimethylphenyl)acrylamide . As this specific molecule is a research-grade chemical probe rather than a marketed pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted mechanism of action (MoA) for N-benzyl-3-(2,4-dimethylphenyl)acrylamide . As this specific molecule is a research-grade chemical probe rather than a marketed pharmaceutical, this analysis synthesizes established Structure-Activity Relationships (SAR) of the cinnamamide class, the reactivity of acrylamide warheads, and pharmacological data from structurally homologous TRPV1 antagonists and anticonvulsants.

Classification: Cinnamamide Derivative / Michael Acceptor Primary Predicted Target: Transient Receptor Potential Vanilloid 1 (TRPV1) Secondary Modality: Covalent Cysteine Modification (Targeted Covalent Inhibition)

Structural Deconstruction & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the molecule into its functional pharmacophores. The compound consists of three distinct domains that dictate its binding kinetics and selectivity.

DomainChemical StructureFunction / Interaction
Tail (A-Ring) 2,4-DimethylphenylHydrophobic Anchor: The 2,4-dimethyl substitution creates a bulky, lipophilic moiety designed to occupy deep hydrophobic pockets (e.g., the vanilloid binding site of TRP channels).
Linker Acrylamide (

-unsaturated amide)
Electrophilic Warhead: Acts as a Michael acceptor. The

-carbon is electron-deficient, susceptible to nucleophilic attack by cysteine thiols.
Head (B-Ring) N-Benzyl group** aromatic Stacking:** The benzyl ring provides

-

stacking opportunities and steric guidance, often critical for orientation within the voltage-gated ion channel pore or kinase hinge region.

Primary Predicted Mechanism: TRPV1 Antagonism

Based on the cinnamamide scaffold, the most authoritative prediction for this compound is antagonism of the TRPV1 ion channel .

The "Hydrophobic Clamp" Hypothesis

N-benzylcinnamamides are well-documented pharmacophores for TRPV1 antagonists. The channel's vanilloid binding pocket (located between transmembrane helices S3 and S4) is highly lipophilic.

  • Entry: The compound partitions into the plasma membrane due to its high LogP (predicted ~3.5–4.0).

  • Binding: The 2,4-dimethylphenyl group wedges into the hydrophobic cleft usually occupied by the aliphatic tail of capsaicin or the endogenous ligand anandamide.

  • Stabilization: The N-benzyl moiety interacts with aromatic residues (likely Tyr511 or Trp549 in human TRPV1), locking the channel in a closed non-conducting state.

  • Outcome: Inhibition of Ca

    
     influx, preventing nociceptive signaling (pain transmission) and neurogenic inflammation.
    
Pathway Visualization (TRPV1 Inhibition)

The following diagram illustrates the blockade of the nociceptive signaling cascade.

TRPV1_Pathway Stimulus Noxious Stimuli (Heat, H+, Capsaicin) TRPV1 TRPV1 Channel (Closed State) Stimulus->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Blocked Inhibitor N-benzyl-3-(2,4-dimethylphenyl)acrylamide Inhibitor->TRPV1 Allosteric Blockade (Hydrophobic Pocket) Depol Membrane Depolarization Ca_Influx->Depol Nav Voltage-Gated Na+ Channels (Nav1.7/1.8) Depol->Nav AP Action Potential Nav->AP CGRP CGRP / Substance P Release AP->CGRP Pain Nociception / Neurogenic Inflammation CGRP->Pain

Figure 1: Proposed blockade of the TRPV1 nociceptive pathway.[1][2] The inhibitor prevents the conformational change required for pore opening.

Secondary Mechanism: Covalent Cysteine Modification

Unlike reversible ligands, the presence of the acrylamide motif suggests a potential for Targeted Covalent Inhibition (TCI) .

The Michael Addition Reaction

The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-unsaturated carbonyl is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles, specifically the thiolate anion (

) of cysteine residues in proteins.

Mechanism:

  • Recognition: The scaffold (benzyl/dimethylphenyl) guides the molecule to a specific binding pocket (affinity).

  • Reaction: A non-catalytic cysteine residue positioned near the

    
    -carbon of the acrylamide performs a nucleophilic attack.
    
  • Irreversibility: A stable thioether bond is formed, permanently silencing the protein until turnover occurs.

Potential Targets:

  • TRP Channels: Some TRP channels (e.g., TRPA1) are activated by covalent modification of cysteines. However, for TRPV1, acrylamides often act as irreversible antagonists if a cysteine is accessible in the ligand-binding domain.

  • Kinases: If the scaffold fits a kinase ATP-binding pocket, the acrylamide could target the "Gatekeeper" cysteine (e.g., Cys481 in BTK, Cys797 in EGFR), although the N-benzyl cinnamamide scaffold is less typical for kinases than quinazolines.

Chemical Reaction Workflow

Michael_Addition Cys Protein-Cys-SH (Nucleophile) Thiolate Protein-Cys-S⁻ Cys->Thiolate Deprotonation Base Local Base (His/Lys) Base->Cys Accepts H+ Transition Transition State (Tetrahedral) Thiolate->Transition Nucleophilic Attack on β-Carbon Drug Acrylamide Warhead (Electrophile) Drug->Transition Adduct Covalent Thioether Adduct (Irreversible Inhibition) Transition->Adduct Stabilization

Figure 2: Mechanism of covalent adduct formation via Michael Addition.

Experimental Validation Protocols

To confirm the mechanism (Reversible vs. Covalent) and the target (TRPV1 vs. Others), the following experimental workflow is required.

Protocol A: Patch Clamp Electrophysiology (Functional Assay)
  • Objective: Quantify potency (IC50) and reversibility.

  • System: HEK293 cells stably expressing hTRPV1.

  • Method:

    • Whole-Cell Configuration: Establish giga-ohm seal.

    • Activation: Perfuse with 100 nM Capsaicin (CAP) to elicit inward current (

      
      ).
      
    • Inhibition: Co-apply CAP + Test Compound (0.1 - 10

      
      M).
      
    • Washout Test: Wash with buffer for 10 mins.

      • Result A (Reversible): Current recovers to >80% of baseline.[3]

      • Result B (Covalent): Current remains inhibited (persistent block).

Protocol B: Mass Spectrometry Adduct Mapping (Structural Assay)
  • Objective: Confirm covalent binding and identify the modified residue.

  • Method:

    • Incubation: Incubate purified protein (TRPV1 cytosolic domain or surrogate thiol) with compound (10:1 molar excess) for 1 hour.

    • Digestion: Trypsin digest.

    • LC-MS/MS: Analyze peptide fragments.

    • Search: Look for a mass shift of +265.35 Da (Molecular Weight of the compound) on Cysteine residues.

Summary of Predicted Properties

PropertyPredictionConfidenceRationale
Primary Target TRPV1 AntagonistHighStructural homology to known N-benzylcinnamamide antagonists (e.g., AMG series).
Binding Mode Allosteric / Pore BlockingHighLipophilic "Tail" (2,4-dimethylphenyl) fits vanilloid pocket.
Kinetics Potentially IrreversibleMediumAcrylamide warhead suggests covalent capacity, dependent on cysteine proximity.
BBB Permeability HighHighLow MW (265.35), neutral charge, high lipophilicity.
Toxicity Risk GSH DepletionMediumReactive Michael acceptors can deplete cellular Glutathione (GSH).
References
  • TRPV1 Antagonist SAR: Gunthorpe, M. J., et al.[2][4][5] "The diversity in the vanilloid (TRPV1) receptor clinical pipeline."

  • Acrylamide Warhead Chemistry: Kalgutkar, A. S., & Dalvie, D. K. "Drug discovery for targeted covalent inhibitors."

  • Cinnamamide Anticonvulsants: Bialer, M., et al. "Progress report on new antiepileptic drugs."

  • Michael Addition Mechanism: Schwöbel, J. A. H., et al. "Prediction of Michael-type acceptor reactivity toward glutathione."

Sources

Exploratory

In Silico Binding Affinity Studies of N-benzyl-3-(2,4-dimethylphenyl)acrylamide: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for conducting in silico binding affinity studies of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a compound of interest within the broader class of acrylami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico binding affinity studies of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a compound of interest within the broader class of acrylamide derivatives with potential therapeutic applications. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate the mechanism of action and binding characteristics of this and similar molecules.

Introduction: The Rationale for In Silico Investigation

N-benzyl-3-(2,4-dimethylphenyl)acrylamide belongs to a class of compounds that have demonstrated intriguing biological activities, including cytotoxic effects against various cancer cell lines. Preliminary studies on related acrylamide derivatives suggest that their mechanism of action may involve the inhibition of tubulin polymerization by interacting with the colchicine binding site. Tubulin, a key component of the cytoskeleton, is a well-validated target for anti-cancer therapies.

In silico binding affinity studies offer a powerful and cost-effective approach to investigate the interaction between a ligand, such as N-benzyl-3-(2,4-dimethylphenyl)acrylamide, and its putative protein target. These computational methods allow us to predict the binding mode, estimate the binding affinity, and explore the dynamic behavior

Foundational

A Comprehensive Technical Guide to N-benzyl-3-(2,4-dimethylphenyl)acrylamide: Structure, Synthesis, and Applications

For Immediate Release This technical guide provides an in-depth overview of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a compound of interest in contemporary chemical and pharmaceutical research. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth overview of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, a compound of interest in contemporary chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, a proposed synthesis protocol, and its potential applications.

Core Chemical Identifiers

For N-benzyl-3-(2,4-dimethylphenyl)acrylamide, the key identifiers are as follows:

IdentifierValue
SMILES String CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)C
InChIKey YQGXTFNYXWBWQE-UHFFFAOYSA-N
CAS Number 331462-00-1
Molecular Formula C18H19NO

The SMILES string is a linear notation that describes the chemical structure using short ASCII strings. It is a compact and human-readable format that is widely used in chemical databases and software. The InChIKey is a hashed version of the full InChI string, providing a fixed-length, unique identifier that is particularly useful for searching and indexing chemical structures in databases and on the web.

Synthesis Protocol: A Proposed Method

The synthesis of N-substituted acrylamides can be achieved through various established chemical reactions. A common and effective method involves the amidation of an appropriate acrylic acid derivative with the corresponding amine. The following is a proposed, detailed protocol for the laboratory-scale synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

Experimental Protocol: Synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Objective: To synthesize N-benzyl-3-(2,4-dimethylphenyl)acrylamide from 3-(2,4-dimethylphenyl)acrylic acid and benzylamine.

Materials:

  • 3-(2,4-dimethylphenyl)acrylic acid

  • Benzylamine

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,4-dimethylphenyl)acrylic acid (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2,4-dimethylphenyl)acryloyl chloride.

  • Amidation Reaction:

    • In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

    • Cool this solution to 0 °C.

    • Dissolve the crude 3-(2,4-dimethylphenyl)acryloyl chloride in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred benzylamine solution.

    • Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to obtain pure N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

Causality Behind Experimental Choices:

  • The use of thionyl chloride is a standard and efficient method for converting a carboxylic acid to a more reactive acid chloride, which readily undergoes nucleophilic attack by the amine.

  • Triethylamine is used as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Potential Applications in Research and Drug Development

While specific biological activities of N-benzyl-3-(2,4-dimethylphenyl)acrylamide are not extensively documented in publicly available literature, the acrylamide scaffold is a well-known pharmacophore present in numerous biologically active molecules. Acrylamide derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and as covalent modifiers of protein targets.

The presence of the benzyl and dimethylphenyl moieties suggests that this compound could be explored for its potential as:

  • An anticancer agent: Many acrylamide-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • A kinase inhibitor: The acrylamide group can act as a Michael acceptor, forming covalent bonds with cysteine residues in the active sites of certain kinases.

  • A tool compound in chemical biology: To probe specific biological pathways or to serve as a starting point for the development of more potent and selective modulators.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and initial screening of a newly synthesized compound like N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis Protocol purification Column Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms cytotoxicity Cytotoxicity Assays nmr->cytotoxicity ms->cytotoxicity enzyme Enzyme Inhibition Assays cytotoxicity->enzyme sar Structure-Activity Relationship (SAR) enzyme->sar

Caption: Workflow for Synthesis, Characterization, and Screening.

References

  • Kim, S. (2022, May 7). 5 Chemical Identifiers. Chemistry LibreTexts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Stability-Indicating HPLC Method for the Detection and Quantification of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

An Application Guide Abstract This application note provides a comprehensive and systematic guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-be...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a comprehensive and systematic guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-benzyl-3-(2,4-dimethylphenyl)acrylamide. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices. The guide covers the entire method development lifecycle, from initial analyte characterization and method scouting to optimization, forced degradation studies, and full validation in accordance with International Council for Harmonisation (ICH) guidelines. The resulting method is robust, specific, and suitable for the quantitative determination of N-benzyl-3-(2,4-dimethylphenyl)acrylamide and its degradation products in pharmaceutical development settings.

Introduction and Analyte Characterization

N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS No. 331462-00-1) is a synthetic compound with a molecular formula of C18H19NO and a molecular weight of 265.358 g/mol [1]. Its structure, featuring a substituted phenyl ring, a benzyl group, and an acrylamide functional group, suggests significant hydrophobicity, making it an ideal candidate for analysis by reversed-phase (RP) HPLC. The presence of multiple chromophores (aromatic rings and the conjugated acrylamide system) indicates strong ultraviolet (UV) absorbance, which allows for sensitive detection using a UV detector.

The primary objective of this work is to develop a reliable analytical method capable of separating the parent compound from potential process-related impurities and degradation products that may arise during manufacturing, storage, or under stress conditions. Such a "stability-indicating" method is a regulatory necessity in pharmaceutical development to ensure the safety and efficacy of a drug substance over its shelf life[2][3][4].

The Method Development Philosophy: A Phased Approach

Effective HPLC method development is a systematic process rather than a series of random trials. It requires a foundational understanding of the analyte's chemistry and the principles of chromatography. Our approach is divided into three logical phases: Scouting , Optimization , and Validation . This ensures an efficient progression from a basic separation to a fully robust and validated analytical method.

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// Edges Analyte -> Scouting [label="Input"]; Scouting -> Optimization [label="Refine Conditions"]; Optimization -> Validation [label="Lock Parameters"]; Validation -> FinalMethod [label="Confirm Performance"]; } ` Caption: A phased workflow for systematic HPLC method development.

Phase 1: Method Scouting and Initial Conditions

The goal of the scouting phase is to quickly identify the most promising stationary and mobile phase conditions to achieve a preliminary separation.

Rationale for Column and Mobile Phase Selection
  • Chromatographic Mode: Given the non-polar nature of N-benzyl-3-(2,4-dimethylphenyl)acrylamide, Reversed-Phase (RP) HPLC is the logical choice. In RP mode, the stationary phase is hydrophobic (non-polar), and the mobile phase is polar[5]. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

  • Stationary Phase (Column) Selection:

    • C18 (Octadecylsilane): A C18 column is the universal starting point for RP-HPLC due to its strong hydrophobic retention and wide availability. It provides an excellent baseline for assessing the analyte's behavior.

    • Phenyl-Hexyl: A phenyl-based stationary phase is selected as an alternative. The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic rings of the analyte, offering an alternative selectivity that can be crucial for separating structurally similar impurities[6].

  • Mobile Phase Selection:

    • Aqueous Phase: HPLC-grade water with a buffer or acidifier. A low concentration of acid (e.g., 0.1% formic acid or phosphoric acid) is recommended to protonate any residual silanols on the silica surface, which minimizes peak tailing for amide-containing compounds[6].

    • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the two most common organic modifiers in RP-HPLC. They have different elution strengths and can provide different separation selectivity[7]. ACN often results in sharper peaks and has a lower UV cutoff, while methanol can alter elution order due to its hydrogen-bonding characteristics[6]. Both should be screened.

Protocol: Initial Scouting Gradient

This protocol is designed to quickly elute the analyte and any potential impurities across a wide polarity range.

  • Columns to Screen:

    • Column A: C18, 150 x 4.6 mm, 5 µm particle size.

    • Column B: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (or Methanol for a separate screen).

  • Scouting Gradient Program:

    • Purpose: To determine the approximate percentage of organic modifier needed to elute the analyte.

    • Profile: A fast, wide-range linear gradient is ideal[5][8].

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
  • Other HPLC Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV Diode Array Detector (DAD) scanning from 200-400 nm. The peak maximum (e.g., ~254 nm) will be used for quantification.

    • Injection Volume: 10 µL.

From these scouting runs, the chromatographer can select the column and organic modifier that provides the best initial peak shape and resolution from any visible impurities.

Phase 2: Method Optimization

Based on the scouting results, the next phase involves refining the chromatographic conditions to achieve optimal resolution, peak shape, and run time.

Rationale for Optimization

The goal is to develop a focused gradient around the elution point of the main peak and its close neighbors. If the scouting run showed the analyte eluting at 15 minutes with a 5-95% B gradient over 20 minutes, this corresponds to approximately 50% B. The optimized gradient should be focused around this value.

Protocol: Optimized HPLC Method

The following represents a final, optimized method derived from the scouting and optimization phases.

ParameterOptimized ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmSmaller particles improve efficiency and peak sharpness.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good buffering and sharpens peaks.
Mobile Phase B AcetonitrileOften provides better peak shape and lower viscosity than methanol.
Gradient 50% to 80% B over 15 minutesFocuses the separation power where needed, improving resolution and saving time.
Flow Rate 1.2 mL/minA slightly higher flow rate can reduce run time without excessive backpressure.
Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Vol. 5 µLA smaller volume can prevent peak overload and improve symmetry.

Development of a Stability-Indicating Method: Forced Degradation

A critical requirement for methods used in pharmaceutical stability testing is that they must be "stability-indicating." This means the method must be able to separate the intact drug substance from its degradation products.[9] To prove this, forced degradation (or stress testing) is performed as mandated by ICH guideline Q1A(R2).[2][3] The goal is to intentionally degrade the sample by approximately 5-20% under various stress conditions.[10]

Protocol: Forced Degradation Studies
  • Prepare Stock Solution: Dissolve N-benzyl-3-(2,4-dimethylphenyl)acrylamide in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Dissolve and dilute to 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2][4] Dissolve and dilute to 0.1 mg/mL.

  • Analysis: Inject the unstressed control sample and each stressed sample into the optimized HPLC system. Use a Diode Array Detector to evaluate peak purity and ensure that the parent peak is spectrally pure and resolved from all degradation product peaks.

Phase 3: Method Validation (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11] The following parameters must be assessed according to ICH Q2(R1) guidelines.[12][13]

// Node Definitions OptimizedMethod [label="Optimized HPLC Method", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; ValidationParams [label="{ Specificity | Linearity & Range | Accuracy | Precision | LOD & LOQ | Robustness}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [label="Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges OptimizedMethod -> ValidationParams [label="Test Against"]; ValidationParams -> Report [label="Document Results"]; } ` Caption: Core parameters for method validation as per ICH Q2(R1).

Protocol: Validation Experiments
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and the forced degradation samples. The method is specific if the analyte peak is free from interference from degradants, impurities, or excipients at its retention time.

  • Linearity: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target analytical concentration. Plot the peak area against concentration and perform a linear regression analysis.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified upper and lower concentration limits.[12]

  • Accuracy: Accuracy is determined by analyzing samples with known concentrations (e.g., by spiking a placebo with the analyte at three different levels: 80%, 100%, and 120% of the target concentration). The agreement between the measured value and the true value is assessed.

  • Precision:

    • Repeatability (Intra-assay precision): Perform at least six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Assess the method's reproducibility by having a different analyst perform the analysis on a different day using different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.[14]

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Robustness: Intentionally vary key method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and observe the impact on the results. The method is robust if these small changes do not significantly affect the analytical outcome.[12]

Data Presentation and Acceptance Criteria

All validation data should be summarized in tables for clarity.

Table 1: Linearity Results

Concentration (µg/mL) Peak Area (mAU*s)
50 [Data]
75 [Data]
100 [Data]
125 [Data]
150 [Data]

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy and Precision Summary

Level Accuracy (% Recovery) Precision (%RSD)
80% Conc. 98.0 - 102.0% ≤ 2.0%
100% Conc. 98.0 - 102.0% ≤ 2.0%

| 120% Conc. | 98.0 - 102.0% | ≤ 2.0% |

Conclusion

This application note details a systematic and scientifically grounded approach to developing a stability-indicating HPLC method for N-benzyl-3-(2,4-dimethylphenyl)acrylamide. By following a logical progression from method scouting and optimization to comprehensive validation according to ICH guidelines, a reliable and robust analytical procedure has been established. This method is demonstrated to be specific, linear, accurate, precise, and suitable for its intended purpose in a pharmaceutical quality control and stability testing environment.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • YMC CO., LTD. Guides for method development. YMC. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • López-Sánchez, P., et al. (2023). New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. PMC. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • ResearchGate. (2013). Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. ResearchGate. [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. ZirChrom. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Teledyne ISCO. Reversed-Phase Flash Method Development Using Analytical LC Systems. Teledyne ISCO. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. IJRR. [Link]

  • SIELC Technologies. Separation of Acrylamide on Newcrom R1 HPLC column. SIELC. [Link]

  • ResearchGate. (1993). Determination of acrylamide and glycidamide in rat plasma by reversed-phase high performance liquid chromatography. ResearchGate. [Link]

  • MicroSolv Technology Corporation. Acrylamide HPLC Analyzed with HPLC. MicroSolv. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Draft Toxicological Profile for Acrylamide. ATSDR. [Link]

  • The Royal Society of Chemistry. Supplementary Information. RSC. [Link]

  • SLN Pharmachem. N-Benzyl Acrylamide. SLN Pharmachem. [Link]

Sources

Application

Cell culture treatment protocols using N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Abstract & Introduction N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a synthetic small molecule belonging to the cinnamide class of compounds. Structurally analogous to established TRPV1 (Transient Receptor Potential Van...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a synthetic small molecule belonging to the cinnamide class of compounds. Structurally analogous to established TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists such as AMG 9810, this molecule functions primarily as a competitive antagonist at the vanilloid binding site.

Research into cinnamide derivatives has expanded significantly due to their ability to modulate calcium influx in sensory neurons without the potent pungency associated with agonists like capsaicin. This application note provides a standardized workflow for solubilization, cellular treatment, and functional validation of N-benzyl-3-(2,4-dimethylphenyl)acrylamide in cell culture models.

Key Applications:

  • Ion Channel Pharmacology: Inhibition of Capsaicin- or Heat-evoked Ca²⁺ influx.

  • Pain & Inflammation Research: Modulation of nociceptive signaling pathways.

  • Cytotoxicity Screening: Evaluation of off-target antiproliferative effects.

Physicochemical Properties & Reagent Preparation

The hydrophobic nature of the 2,4-dimethylphenyl tail and the acrylamide backbone requires strict adherence to solubility protocols to prevent precipitation in aqueous media.

PropertySpecification
Molecular Weight ~265.35 g/mol
LogP (Predicted) ~3.8 (Highly Lipophilic)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Storage (Solid) -20°C, desiccated, protected from light
Stability (Solution) 1 month at -80°C (avoid freeze-thaw cycles)
Protocol: Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.65 mg of the compound.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (anhydrous).

  • Vortexing: Vortex vigorously for 30 seconds until the solution is completely clear.

  • Sterilization: If necessary, pass through a 0.2 µm PTFE syringe filter (do not use nylon, which may bind the compound).

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light degradation. Store at -80°C.

Biological Mechanism & Signaling Pathway[1][2][3]

To understand the experimental design, one must grasp the signaling cascade. This compound acts by occupying the intracellular vanilloid binding pocket of the TRPV1 channel, preventing the pore opening usually triggered by agonists (Capsaicin) or noxious heat (>43°C).

Figure 1: TRPV1 Antagonism Pathway The diagram below illustrates the blockade of Calcium influx and subsequent downstream signaling inhibition.

TRPV1_Pathway cluster_inhibition Mechanism of Action Agonist Capsaicin / Heat TRPV1_Closed TRPV1 Channel (Closed) Agonist->TRPV1_Closed Activates Compound N-benzyl-3-(2,4-dimethylphenyl) acrylamide Compound->TRPV1_Closed Competitive Blockade TRPV1_Open TRPV1 Channel (Open) TRPV1_Closed->TRPV1_Open Pore Opening Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization CaMKII CaMKII / PKC Activation Ca_Influx->CaMKII Pain_Signal Nociceptive Signal (Pain/Inflammation) Depolarization->Pain_Signal CaMKII->Pain_Signal

Caption: Figure 1. Competitive antagonism of TRPV1. The acrylamide derivative binds to the channel, preventing the conformational change required for Ca2+ influx.

Experimental Protocol: Calcium Flux Assay (Fluo-4 AM)

This is the gold-standard assay for validating the activity of N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

Cell Model: HEK293 cells stably expressing human TRPV1 (HEK-hTRPV1) or primary Dorsal Root Ganglion (DRG) neurons.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed HEK-hTRPV1 cells at

      
       cells/well in a black-walled, clear-bottom 96-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading (The Sensor):

    • Prepare Loading Buffer : HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 0.04% Pluronic F-127.

    • Remove culture media and wash cells once with HBSS.

    • Add 100 µL Loading Buffer per well.

    • Incubate for 45 minutes at 37°C (protected from light).

    • Incubate for an additional 15 minutes at Room Temperature (RT) to ensure de-esterification of the dye.

  • Compound Pre-treatment (The Antagonist):

    • Prepare a 3X Compound Solution in Assay Buffer (HBSS + 20 mM HEPES).

    • Dose Curve: Prepare serial dilutions ranging from 1 nM to 10 µM.

    • Remove Loading Buffer and replace with 100 µL Assay Buffer.

    • Add 50 µL of the 3X Compound Solution.

    • Critical Step: Incubate for 15-30 minutes at RT. This allows the lipophilic acrylamide to penetrate and occupy the binding site before the agonist is added.

  • Agonist Stimulation (The Challenge):

    • Prepare a 4X Capsaicin Solution (EC₈₀ concentration, typically ~100-300 nM final).

    • Place plate in the kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Settings: Ex 494 nm / Em 516 nm.

    • Start recording baseline for 10 seconds.

    • Inject 50 µL of 4X Capsaicin.

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Plot % Inhibition vs. Log[Compound].

    • Determine IC₅₀ using a 4-parameter logistic fit.

Experimental Protocol: Cytotoxicity Counter-Screen (MTT)

Cinnamides can exhibit anti-proliferative effects (Michael acceptor reactivity). It is vital to distinguish between functional channel blockade and general cell death.

Cell Model: Parental HEK293 (Null for TRPV1) or HepG2.

  • Seeding:

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Treat cells with the compound (0.1 µM – 50 µM) for 24 hours .

    • Control: 0.5% DMSO (Vehicle).

  • MTT Addition: Add MTT reagent (0.5 mg/mL final) for 4 hours at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

  • Interpretation: If the IC₅₀ for cytotoxicity is >10-fold higher than the IC₅₀ for Calcium blockade, the physiological effect is considered specific.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Compound concentration > Solubility limitDo not exceed 50 µM in aqueous buffer. Ensure DMSO < 0.5% final.
High Background Signal Incomplete dye washing or Probenecid absenceAdd 2.5 mM Probenecid to Assay Buffer to prevent dye leakage.
No Inhibition Observed Insufficient pre-incubationExtend pre-incubation to 30 mins. Lipophilic drugs require time to access the transmembrane pocket.
Irreversible Block Covalent modification (Michael Addition)Test reversibility by washing the cells 3x after compound treatment, then applying Capsaicin.

References

  • Gavva, N. R., et al. (2005). "AMG 9810 [(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a Novel Vanilloid Receptor 1 (TRPV1) Antagonist with Antihyperalgesic Properties."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Lee, J., et al. (2003). "N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists for the Vanilloid Receptor."[2] Journal of Medicinal Chemistry.

  • Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist."[2] Neuropharmacology.

  • Sigma-Aldrich. "Product Specification: N-Benzyl-3-(2,4-dimethylphenyl)acrylamide (AldrichCPR)."

Sources

Method

Application Note: Formulation Architectures for Low-Solubility Acrylamide-Based Targeted Covalent Inhibitors

Executive Summary: The Warhead Paradox The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of oncology and autoimmune diseases. Drugs like Ibrutinib , Osimertinib , and Zanubrutinib rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead Paradox

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of oncology and autoimmune diseases. Drugs like Ibrutinib , Osimertinib , and Zanubrutinib rely on an electrophilic acrylamide "warhead" to form irreversible covalent bonds with specific cysteine residues (e.g., Cys481 in BTK).

However, these molecules present a distinct "Warhead Paradox":

  • Solubility: To bind into hydrophobic ATP-binding pockets, the scaffold is often highly lipophilic (BCS Class II/IV), requiring aggressive solubilization.

  • Stability: The acrylamide moiety is a reactive Michael acceptor.[1] Standard solubility enhancers (nucleophilic surfactants, amine-based polymers, or high pH buffers) often trigger premature polymerization or hydrolysis of the warhead.

This guide details three formulation architectures designed to solubilize acrylamide derivatives without compromising their chemical integrity.

Pre-Formulation Decision Matrix

Before selecting a protocol, characterize the specific liability of your derivative.

The Stability-Solubility Trade-off

The acrylamide group is susceptible to Michael addition by excipients containing free thiols or primary/secondary amines. It is also prone to hydrolysis at extremes of pH.

  • Rule 1: Avoid excipients with reactive nucleophiles (e.g., Chitosan, PEI).

  • Rule 2: Maintain formulation pH between 3.0 and 6.0 (Acrylamides are generally most stable in weakly acidic environments).

Formulation Selection Logic (Graphviz)

FormulationDecision Figure 1: Decision matrix for selecting formulation architecture based on physicochemical properties. Start Start: Acrylamide Derivative Characterization SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck LogPCheck LogP > 4.0? SolubilityCheck->LogPCheck Yes MeltingPoint Tm > 200°C? LogPCheck->MeltingPoint No (Moderate Lipophilic) StratLipid Strategy B: Lipid-Based (SEDDS/LNP) LogPCheck->StratLipid Yes (Highly Lipophilic) StratASD Strategy A: Amorphous Solid Dispersion (Spray Drying/HME) MeltingPoint->StratASD No (Glass Forming) StratNano Strategy C: Nanocrystal Milling MeltingPoint->StratNano Yes (High Tm/Crystalline)

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Context: This is the industry standard for oral kinase inhibitors (e.g., Ibrutinib). The goal is to trap the drug in a high-energy amorphous state within a polymer matrix.

Critical Material Selection:

  • Polymer: HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate).

    • Why: It is amphiphilic (aids solubility) and acidic. The acidic microenvironment stabilizes the acrylamide warhead against base-catalyzed hydrolysis or polymerization.

    • Alternative: Copovidone (PVP-VA64) – neutral, good for HME, but check peroxide levels.

Experimental Workflow

Step 1: Feed Solution Preparation

  • Dissolve the acrylamide derivative in Acetone or Methanol/DCM (1:1) to achieve a 5-10% (w/v) concentration.

  • Add HPMCAS-L (Low succinoyl) to the solvent.

    • Ratio: Start with 1:3 (Drug:Polymer). High polymer load prevents recrystallization.

  • Validation: Solution must be clear. If hazy, sonicate. Do not heat above 40°C to protect the warhead.

Step 2: Spray Drying Parameters (Büchi B-290 Scale)

  • Inlet Temperature: 80–100°C (Keep low to prevent thermal degradation).

  • Outlet Temperature: Maintain < 50°C.

  • Aspirator: 100%.

  • Pump Rate: 15-20%.

  • Nozzle Gas Flow: 400-600 L/h.

Step 3: Secondary Drying

  • The collected powder will contain residual solvent.

  • Protocol: Vacuum dry at 40°C for 24 hours.

  • Note: Avoid high temperatures.

Step 4: Solid State Characterization

  • PXRD (Powder X-Ray Diffraction): Confirm absence of Bragg peaks (crystalline spikes). The pattern should be a diffuse halo.

  • mDSC (Modulated DSC): Identify the Glass Transition Temperature (Tg). A single Tg indicates a miscible single-phase system.

Protocol B: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)

Context: For derivatives with LogP > 4 or those requiring lymphatic transport.

Experimental Workflow

Step 1: Excipient Compatibility Screening

  • Oil Phase: Capryol 90 or Peceol.

  • Surfactant: Cremophor EL or Tween 80.

  • Co-solvent: PEG 400 or Transcutol P.

  • Critical Check: Incubate drug with each excipient at 50°C for 48h. Analyze by HPLC for warhead degradation (loss of acrylamide peak). Reject any excipient causing >5% degradation.

Step 2: Ternary Phase Diagram Construction

  • Mix Oil, Surfactant, and Co-surfactant in varying ratios (e.g., 1:1:1, 2:1:1).

  • Titrate with water.

  • Identify the "Nano-emulsion region" (clear/translucent appearance, droplet size < 200nm).

Step 3: Formulation Preparation

  • Dissolve: Add acrylamide derivative (e.g., 50 mg) to the pre-concentrate (e.g., 1 g of Oil/Surfactant/Co-solvent mix).

  • Mix: Vortex and heat gently (max 45°C) until dissolved.

  • Capsule Filling: Fill into HPMC capsules (avoid gelatin if cross-linking is a concern, though less likely with acrylamides than aldehydes).

Protocol C: "Warhead" Stability Validation (GSH Assay)

You must prove that your formulation improves solubility without reacting with the warhead. The Glutathione (GSH) Reactivity Assay is the gold standard.

Principle: GSH contains a nucleophilic thiol. If the formulation destabilizes the acrylamide (making it hyper-reactive) or shields it too much (making it inactive), this assay will reveal it.

Workflow
  • Control: Dissolve free drug in DMSO/Buffer (pH 7.4).

  • Test: Dissolve your ASD or SEDDS in Buffer (pH 7.4).

  • Reaction: Add L-Glutathione (excess, e.g., 50-fold molar equivalent).

  • Incubation: 37°C for 0, 15, 30, 60, 120 minutes.

  • Quench: Add 1% Formic Acid to stop the reaction.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent drug and the appearance of the Drug-GSH adduct (Parent Mass + 307 Da).

Interpretation:

  • Ideal Profile: The reaction rate (

    
    ) of the formulated drug should be comparable to the free drug.
    
  • Warning: If the formulated drug reacts significantly faster, the excipients may be activating the Michael acceptor (toxicity risk). If it reacts significantly slower, the drug may be trapped/unavailable.

Comparative Data Summary

FeatureAmorphous Solid Dispersion (ASD)Lipid-Based (SEDDS)Nanocrystals
Primary Mechanism High-energy amorphous stateSolubilization in oil/micellesSurface area increase
Solubility Gain High (10-50x)Moderate to HighModerate (2-5x)
Warhead Stability Excellent (if acidic polymer used)Good (requires excipient screening)Excellent (crystalline state preserved)
Process Risk Thermal stress (Spray Drying)Chemical incompatibilityPhysical instability (Ostwald ripening)
Best For Oral tablets/capsules (Ibrutinib type)Liquid caps, highly lipophilic drugsInjectables or high-dose solids

Mechanism of Action Visualization

ASD_Mechanism Figure 2: Mechanism of solubility enhancement via Amorphous Solid Dispersion (ASD). Crystalline Crystalline Drug (Lattice Energy Barrier) Solvent Solvent + Polymer (HPMCAS) Crystalline->Solvent Dissolution SprayDry Spray Drying (Rapid Solvent Evaporation) Solvent->SprayDry Atomization Amorphous Amorphous Solid Dispersion (Polymer Matrix) SprayDry->Amorphous Kinetic Trapping Dissolution Supersaturated Solution (Spring & Parachute Effect) Amorphous->Dissolution GI Fluid Contact

References

  • FDA Access Data. (2013). Ibrutinib (IMBRUVICA) Chemistry Review. Center for Drug Evaluation and Research. Link

  • Patel, H., et al. (2023).[2] Ibrutinib amorphous solid dispersions with enhanced dissolution at colonic pH for the localized treatment of colorectal cancer.[3][4] International Journal of Pharmaceutics. Link

  • Zolotov, S., et al. (2023).[2] Production of the Amorphous Form of Ibrutinib and Study of its Physicochemical Properties.[2][3][5] Pharmaceutical Chemistry Journal. Link

  • Cray, L., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. Journal of Medicinal Chemistry. Link

  • Kalgudi, H., et al. (2021). Development of an Amorphous Based Sustained Release Tablet of Melt Extruded Ibrutinib. Temple University Theses. Link

Sources

Application

Application Note: Handling and Storage Safety Guidelines for N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Introduction & Compound Profile N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1) is a specialized small molecule belonging to the class of substituted cinnamamides . Structurally, it features an acrylamide "w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1) is a specialized small molecule belonging to the class of substituted cinnamamides . Structurally, it features an acrylamide "warhead" flanked by a lipophilic benzyl amine and a dimethyl-substituted phenyl ring.

In drug discovery, this structural motif is frequently utilized as a Michael Acceptor . The


-unsaturated carbonyl system is electrophilic, capable of forming covalent bonds with nucleophilic residues (typically Cysteine thiols) in proteins. While this reactivity is desirable for targeted covalent inhibition, it necessitates rigorous handling protocols to prevent non-specific alkylation of biological tissues (toxicity) and spontaneous polymerization (degradation).
Physicochemical Summary
PropertyValue / Characteristic
Molecular Weight 265.35 g/mol
Formula

Physical State Solid (Typically white to off-white powder)
Solubility High: DMSO, Ethanol, DMF | Low/Negligible: Water
Reactivity Electrophilic (Michael Acceptor); Photosensitive; Polymerizable

Hazard Identification & Risk Assessment

Note: As a research chemical, comprehensive toxicological data may not be established. The following guidelines are derived from Structure-Activity Relationship (SAR) analysis of analogous acrylamides.

Core Hazards
  • Skin Sensitization & Irritation: Acrylamides are potent sensitizers. The electrophilic double bond can haptenize skin proteins, leading to allergic contact dermatitis.

  • Acute Toxicity: Analogous compounds (e.g., N-benzylacrylamide) are often classified as toxic if swallowed or absorbed through the skin.

  • Genotoxicity Potential: Many acrylamide derivatives are investigated for genotoxicity; treat as a potential mutagen.

The "Warhead" Risk

The specific danger lies in the acrylamide moiety . Unlike inert organic solids, this compound can react irreversibly with glutathione and cellular proteins.

  • Mechanism: Nucleophilic attack at the

    
    -carbon of the acrylamide.
    
  • Implication: Exposure effects may be cumulative.

Storage Protocols

To maintain the integrity of the electrophilic warhead and prevent polymerization, strict environmental control is required.

A. Solid State Storage
  • Temperature: Long-term storage at -20°C is mandatory.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Light Protection: The conjugated system is photosensitive. UV light can trigger radical polymerization or isomerization (E/Z). Use amber vials or foil-wrapped containers.

  • Desiccation: Hygroscopic nature varies, but moisture can catalyze hydrolysis. Store in a desiccator or with silica gel packs.

B. Solution Storage (Stock Solutions)
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.

  • Stability:

    • 4°C: Stable for < 1 week.

    • -20°C: Stable for 1-3 months.

    • -80°C: Recommended for archival stocks (> 6 months).

  • Freeze-Thaw: Limit to maximum 3 cycles . Repeated condensation introduces water, promoting hydrolysis of the amide bond.

Handling & Solubilization Protocol

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Respiratory N95 Mask or Fume HoodPrevent inhalation of particulates during weighing.
Dermal Double Nitrile GlovesAcrylamides can permeate single nitrile layers over time.
Ocular Chemical Splash GogglesProtect against corneal damage from dust or splashes.
Body Lab Coat (Buttoned)Prevent clothing contamination.[1][2][3]
Step-by-Step Solubilization Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating degradation.

  • Weighing:

    • Perform all weighing inside a chemical fume hood.

    • Use an anti-static gun if the powder is electrostatic.

    • Self-Validation: If the powder clumps immediately, moisture contamination has occurred.

  • Dissolution (Standard 10 mM Stock):

    • Calculate volume:

      
      
      
    • Add anhydrous DMSO (water content < 0.1%).

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be optically clear. Any turbidity suggests insolubility or polymerization.

  • Aliquot:

    • Immediately dispense into single-use aliquots (e.g., 50

      
      ) to avoid future freeze-thaw cycles.
      

Waste Disposal & Emergency Procedures

  • Spill Cleanup: Do not dry sweep.[4] Wet the powder with an inert solvent (e.g., PEG-400 or water) to prevent dust generation, then wipe with absorbent pads.

  • Deactivation: Treat contaminated surfaces with a 1:1 mixture of 1N NaOH and Ethanol. The base catalyzes the hydrolysis of the acrylamide, deactivating the electrophile.

  • Disposal: Incinerate as hazardous chemical waste. Do not pour down the drain.

Process Visualization

Diagram 1: Safe Handling Workflow

This workflow illustrates the critical path from receipt to usage, emphasizing the "Cold Chain" and moisture control.

HandlingWorkflow Receive Compound Receipt Equilibrate Equilibrate to RT (Desiccator) Receive->Equilibrate Do NOT open cold Weigh Weighing (Fume Hood + Anti-static) Equilibrate->Weigh Dry env. Solubilize Solubilize in DMSO (Anhydrous) Weigh->Solubilize Vortex QC Visual QC (Clear Solution?) Solubilize->QC Aliquot Aliquot & Store (-20°C / -80°C) QC->Aliquot Pass Discard Discard / Re-filter QC->Discard Fail (Turbid)

Caption: Workflow ensuring compound integrity by preventing moisture condensation and verifying solubility.

Diagram 2: Storage Decision Logic

A decision tree to determine the optimal storage condition based on usage frequency and solvent state.

StorageLogic Start Storage Decision State Physical State? Start->State Solid Solid Powder State->Solid Solution DMSO Solution State->Solution SolidAction Store at -20°C Protect from Light Desiccate Solid->SolidAction Duration Usage Timeline? Solution->Duration ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm Store4C Store at 4°C (Dark) ShortTerm->Store4C Store80C Store at -80°C (Single Use Aliquots) LongTerm->Store80C

Caption: Decision matrix for selecting storage conditions to minimize hydrolysis and polymerization risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acrylamide. [Link]

  • PubChem. Compound Summary: Acrylamide Structure and Safety. National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-benzyl-3-(2,4-dimethylphenyl)acrylamide Synthesis

Welcome to the technical support guide for the synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Reaction Overview & Synthetic Strategy

The target molecule, N-benzyl-3-(2,4-dimethylphenyl)acrylamide, is a substituted secondary amide. Its synthesis primarily involves the formation of an amide bond between 3-(2,4-dimethylphenyl)acrylic acid and benzylamine. The key challenge in this process is the efficient activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Two primary, robust synthetic routes are commonly employed:

  • Direct Amide Coupling: Utilizing a coupling agent to activate the carboxylic acid in situ for direct reaction with the amine. This is often the preferred method due to its mild conditions and high functional group tolerance.

  • Acyl Chloride Formation followed by Amination: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which is then reacted with the amine, often under Schotten-Baumann conditions.[1][2]

The necessary carboxylic acid precursor is typically synthesized via a Knoevenagel condensation.

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Amide Bond Formation 2,4-Dimethylbenzaldehyde 2,4-Dimethylbenzaldehyde Carboxylic_Acid 3-(2,4-dimethylphenyl)acrylic acid 2,4-Dimethylbenzaldehyde->Carboxylic_Acid Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Carboxylic_Acid Carboxylic_Acid->Carboxylic_Acid_2 Benzylamine Benzylamine Final_Product N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Caption: Overall synthetic pathway for N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to synthesize this compound? The most common and often highest-yielding method is the direct condensation of 3-(2,4-dimethylphenyl)acrylic acid with benzylamine using a modern coupling agent like HATU or HBTU in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).[3]

Q2: My starting carboxylic acid, 3-(2,4-dimethylphenyl)acrylic acid, is difficult to source. How can I prepare it? You can synthesize it reliably through a Knoevenagel condensation reaction between 2,4-dimethylbenzaldehyde and malonic acid, typically catalyzed by pyridine with a small amount of piperidine.[4] This reaction is robust and generally provides a good yield of the desired trans-acrylic acid after a simple workup.

Q3: Why is my reaction yield consistently low even when I see starting material being consumed on TLC? Low isolated yields despite starting material consumption often point to several issues:

  • Formation of soluble byproducts: Inefficient coupling can lead to byproducts like N-acylurea (if using carbodiimides like EDC) which can be difficult to separate.[5]

  • Suboptimal workup procedure: The product might be partially lost during aqueous extraction if pH is not controlled.

  • Product degradation: While the acrylamide moiety is generally stable, prolonged exposure to harsh acidic or basic conditions or high heat could cause degradation or polymerization.[6]

  • Inefficient purification: The product may not be separating well from residual reagents or byproducts on your chromatography column.

Q4: What is the purpose of adding a base like DIEA or Triethylamine (TEA) to the coupling reaction? A base serves two critical functions in amide coupling. First, if your amine is provided as a hydrochloride salt, the base is required to neutralize it to the free amine, which is the active nucleophile.[5] Second, the amide coupling reaction generates a proton. The base scavenges this proton, driving the reaction equilibrium towards product formation. A non-nucleophilic tertiary amine like DIEA is preferred as it does not compete with benzylamine in reacting with the activated carboxylic acid.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Purity Are Starting Materials Pure & Anhydrous? Start->Check_Purity Check_Activation Is Acid Activation Confirmed? (LC-MS check for active ester) Check_Conditions Are Reaction Conditions Optimal? (Solvent, Base, Temp.) Check_Activation->Check_Conditions If Yes Choose_Reagent Is the Coupling Reagent Strong Enough? Check_Activation->Choose_Reagent If No Check_Purity->Check_Activation If Yes Solution_Purity Solution: Purify reagents. Dry solvents. Check_Purity->Solution_Purity If No Purification_Issue Is the Issue Purification Loss? Check_Conditions->Purification_Issue If Yes Solution_Conditions Solution: Use aprotic polar solvent (DMF). Use non-nucleophilic base (DIEA). Increase temperature to 40-50 °C. Check_Conditions->Solution_Conditions If No Solution_Reagent Solution: Switch to HATU for hindered substrates. Consider Acyl Chloride route. Choose_Reagent->Solution_Reagent Solution_Purification Solution: Optimize workup (pH control). Adjust chromatography gradient. Purification_Issue->Solution_Purification

Caption: Troubleshooting workflow for low yield synthesis.

Issue 1: Low or No Product Formation
  • Potential Cause A: Ineffective Carboxylic Acid Activation The 2,4-dimethylphenyl group imparts some steric hindrance, which can slow down the reaction with standard coupling agents.

    • Analysis: If you are using a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole), the formation of the active ester may be slow or incomplete.[7] The highly reactive O-acylisourea intermediate formed from EDC can also rearrange to an inactive N-acylurea byproduct before the amine can react.[5]

    • Solution:

      • Switch to a Uronium-Based Coupling Agent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are known for their high efficiency, especially with sterically demanding substrates.[3] They react rapidly with the carboxylic acid to form a less-reactive, more stable activated ester that is less prone to side reactions.

      • Convert to the Acyl Chloride: This is a classic and highly effective method. Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride will generate the highly electrophilic acyl chloride.[8][9] This intermediate reacts rapidly with benzylamine, often providing a high yield.

  • Potential Cause B: Suboptimal Reaction Conditions Amide bond formation is sensitive to solvent, base, and temperature.

    • Analysis: Using protic solvents (like ethanol or water) will destroy activated intermediates. Using a solvent where reactants are not fully soluble will impede the reaction.[10] An incorrect choice of base can interfere with the reaction.

    • Solution:

      • Solvent: Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) to ensure all reactants are fully dissolved.

      • Base: Use 2-3 equivalents of a non-nucleophilic base like DIEA.

      • Temperature: While many couplings run at room temperature, gentle heating (e.g., to 40-50 °C) can often overcome the activation energy barrier for hindered couplings without causing significant side reactions.[10] Monitor the reaction by LC-MS to find the optimal time and temperature.

Issue 2: Significant Impurity Formation
  • Potential Cause A: N-Acylurea Byproduct Formation This is a classic side reaction when using carbodiimide coupling agents like DCC or EDC.

    • Analysis: The O-acylisourea intermediate is highly reactive and can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction path. This byproduct can be difficult to remove via chromatography.

    • Solution: Always use an additive like HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) when using EDC.[5][11] These additives rapidly trap the O-acylisourea to form an activated ester that is more stable and less prone to rearrangement, thereby improving the yield of the desired amide.

EDC_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Undesired Rearrangement HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester Fast Trapping (Desired) HOBt HOBt HOBt->HOBt_Ester Amide Desired Amide HOBt_Ester->Amide Amine Benzylamine Amine->Amide

Caption: Role of HOBt in preventing N-acylurea side product formation.

  • Potential Cause B: Polymerization of the Acrylamide The vinyl group in the acrylamide moiety is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[6]

    • Analysis: If your reaction requires heating, you might observe the formation of an insoluble, gummy material, which is indicative of polymerization.

    • Solution: If heating is necessary, add a small amount of a radical inhibitor like hydroquinone or phenothiazine to the reaction mixture.[12] This is common practice in handling and reacting with acrylic acid derivatives.[13]

Recommended Experimental Protocols

Protocol A: Synthesis of 3-(2,4-dimethylphenyl)acrylic acid
  • Setup: To a round-bottom flask, add 2,4-dimethylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (3-4 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 3-4 hours, monitoring the evolution of CO₂. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into an excess of cold 2M HCl solution.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol B: High-Yield Amide Coupling using HATU
  • Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-(2,4-dimethylphenyl)acrylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIEA) (2.5 eq) to the solution. Stir for 5-10 minutes at room temperature.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.[5] If the reaction is sluggish, it can be gently heated to 40 °C.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-(2,4-dimethylphenyl)acrylamide.

Protocol C: Acyl Chloride Route (Schotten-Baumann Conditions)

Step 1: Acyl Chloride Formation

  • Setup: In a dry flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 3-(2,4-dimethylphenyl)acrylic acid (1.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Isolation: Remove the excess SOCl₂ by distillation or under high vacuum. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Amide Formation

  • Setup: In a separate flask, dissolve benzylamine (1.1 eq) in DCM and cool to 0 °C.

  • Reaction: Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the benzylamine solution. An aqueous solution of NaOH (2.0 eq) is often added concurrently or after in a biphasic system (this is the classic Schotten-Baumann condition).[14][15]

  • Workup & Purification: Stir vigorously for 1-2 hours. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography as described in Protocol B.

Data Summary: Comparison of Coupling Methods

MethodCoupling ReagentAdditiveBaseTypical Yield RangeKey AdvantagesKey Disadvantages
Carbodiimide EDCHOBt / HOAtDIEA60-85%Cost-effective, common reagents.Risk of N-acylurea byproduct, potential for racemization.[5]
Uronium Salt HATUNoneDIEA85-98%High efficiency, fast, low side reactions, good for hindered substrates.[3]Higher cost of reagent.
Acyl Chloride SOCl₂ / (COCl)₂NonePyridine / NaOH80-95%Highly reactive intermediate, cost-effective.Harsh reagents, generates HCl, requires anhydrous conditions.[9]

References

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Preparation of Amides. JoVE. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Why did my amide syntesis does not work?. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ACRYLAMIDE. Ataman Kimya. [Link]

  • Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. BIO Web of Conferences. [Link]

  • Acrylamide. Wikipedia. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PMC. [Link]

  • Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synthesis of N-Benzyl-3,3-bis(4-methoxyphenyl)acrylamide. PrepChem.com. [Link]

  • Acrylamide. National Institute of Environmental Health Sciences. [Link]

  • Synthesis of trans-3-(substitutedphenyl)acrylic acids (4-11). ResearchGate. [Link]

  • Synthesis method of N-benzylacrylamide.
  • N-Benzyl-N-(4-chlorophenyl)acrylamide. PMC. [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics. [Link]

  • Purification of acrylamide.
  • Highly Efficient Biobased Synthesis of Acrylic Acid. University of Groningen research portal. [Link]

  • In-Depth Mechanistic Study on the Formation of Acrylamide and Other Vinylogous Compounds by the Maillard Reaction. ACS Publications. [Link]

  • Synthesis method of N-benzylacrylamide.

Sources

Optimization

Troubleshooting solubility issues of N-benzyl-3-(2,4-dimethylphenyl)acrylamide in DMSO

The following technical guide is structured as a Tier-3 Support Resource for the Compound Management & Assay Development division. It addresses the specific physicochemical challenges of solubilizing N-benzyl-3-(2,4-dime...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Compound Management & Assay Development division. It addresses the specific physicochemical challenges of solubilizing N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1), a lipophilic Michael acceptor often used in screening libraries.[1]

Subject: N-benzyl-3-(2,4-dimethylphenyl)acrylamide in DMSO Ticket ID: SOL-331462-DMSO Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core[1]

Executive Summary & Compound Profile

User Issue: Researchers frequently report "crashing out," "oiling out," or incomplete dissolution of N-benzyl-3-(2,4-dimethylphenyl)acrylamide when preparing stock solutions in Dimethyl Sulfoxide (DMSO), particularly after storage at -20°C.

Root Cause Analysis: This compound possesses a distinct "solubility cliff" driven by two competing factors:

  • Structural Lipophilicity: The N-benzyl and 2,4-dimethylphenyl moieties significantly increase LogP (estimated ~3.5–4.0), making the lattice energy high and the compound intolerant to water.[1]

  • DMSO Hygroscopicity: DMSO is aggressively hygroscopic.[1] Absorption of atmospheric moisture (even 0.5–2% v/v) drastically increases the polarity of the solvent, rendering it thermodynamically incapable of solvating this specific lipophilic acrylamide.[1]

Chemical Safety Warning:

  • Reactivity: As an acrylamide, this molecule contains an electrophilic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated carbonyl (Michael acceptor). Avoid  nucleophilic solvents (alcohols, amines) or excessive heat (>60°C), which can trigger degradation or polymerization.[1]
    

Diagnostic Workflow (Interactive Visual)

Before proceeding with physical manipulation, identify your specific failure mode using the logic tree below.

SolubilityTroubleshooting Start Observation: Compound Insoluble in DMSO CheckAppearance Visual Inspection Start->CheckAppearance Cloudy Cloudy / Fine Precipitate CheckAppearance->Cloudy Immediate Crystals Large Crystals / Needles CheckAppearance->Crystals After Freeze/Thaw Gel Gelatinous / Viscous Mass CheckAppearance->Gel After Heating WaterCheck Check DMSO Water Content (Is it >0.2%?) Cloudy->WaterCheck HeatCycle Thermal Cycling (Metastable Polymorph?) Crystals->HeatCycle Polymer Suspect Polymerization (Irreversible) Gel->Polymer ActionDry Action: Use Anhydrous DMSO (<50 ppm water) WaterCheck->ActionDry Yes (Wet DMSO) ActionSonic Action: Sonicate (37°C) Break Crystal Lattice WaterCheck->ActionSonic No (Dry DMSO) HeatCycle->ActionDry Re-precipitates HeatCycle->ActionSonic Dissolves ActionDiscard Action: Discard Sample Check Purity (NMR/LCMS) Polymer->ActionDiscard

Figure 1: Decision matrix for diagnosing solubility failures based on visual evidence.[1]

Critical Troubleshooting Protocols

Protocol A: The "Dry Solvent" Rescue

Use Case: The solution is cloudy or hazy immediately upon mixing.[1] Mechanism: The presence of water increases the dielectric constant of DMSO, expelling the hydrophobic solute.

  • Verify Solvent Integrity: Do not use DMSO from a "squirt bottle" or a stock opened >1 week ago without a desiccator.

  • Preparation:

    • Obtain Anhydrous DMSO (sealed under argon/nitrogen, water content <50 ppm).

    • If anhydrous DMSO is unavailable, add 3Å or 4Å molecular sieves (activated) to your current DMSO bottle and let stand for 24 hours.

  • Execution:

    • Centrifuge the cloudy sample (10,000 x g for 5 mins) to pellet the precipitate.

    • Remove the supernatant (wet DMSO).

    • Resuspend the pellet in fresh Anhydrous DMSO .

    • Vortex vigorously for 30 seconds.

Protocol B: Thermal Cycling & Controlled Sonication

Use Case: Visible crystals formed after retrieving the sample from -20°C storage.[1] Mechanism: DMSO freezes at 18.5°C. During freezing, the solute is excluded from the solvent crystal lattice, forming local high-concentration zones that nucleate precipitation.[1]

ParameterSpecificationRationale
Max Temperature 45°CAvoids thermal degradation of the acrylamide moiety.[1]
Sonication Type Ultrasonic BathProbe sonicators generate hot spots that may polymerize the compound.[1]
Duration 5 min cyclesPulse sonication prevents solvent overheating.[1]

Steps:

  • Warm the vial to 37°C in a water bath (do not use a heat gun; hot spots >100°C are possible).

  • Sonicate in a bath sonicator for 5 minutes.

  • Vortex for 30 seconds.

  • Visual Check: Hold against a light source.[1] If "schlieren" lines (swirly patterns) are visible, dissolution is incomplete. Repeat.

Protocol C: Co-Solvent "Step-Down" Method

Use Case: High concentration stocks (>50 mM) are required, but pure DMSO fails.[1] Mechanism: A tertiary solvent system can disrupt the crystal lattice more effectively than a single solvent.[1]

  • Dissolve the compound first in a small volume of Dichloromethane (DCM) or Acetone (volatile solvents where this compound is highly soluble).

  • Add the required volume of DMSO.[1][2]

  • Evaporate the volatile solvent (DCM/Acetone) under a gentle stream of Nitrogen gas.

    • Why this works: This leaves the compound in an amorphous (non-crystalline) state within the DMSO, which is energetically easier to solvate than the crystalline solid.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved, but precipitated when I diluted it into cell culture media. Why? A: This is the "Crash-Out" effect.[1] You likely exceeded the thermodynamic solubility limit in water.[1]

  • Fix: Ensure your final DMSO concentration in the assay is <0.5% (standard), but check if the compound concentration (e.g., 10 µM) is feasible.

  • Workaround: Perform an intermediate dilution. Instead of 100% DMSO ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Media, go 100% DMSO 
    
    
    
    1:1 DMSO:Water
    
    
    Media. This allows gradual hydration.

Q2: Can I warm the DMSO to 80°C to force it into solution? A: No. While heat increases solubility, 80°C risks two failure modes:[1]

  • Polymerization: Acrylamides can thermally polymerize.[1]

  • Decomposition: DMSO itself can decompose at high temperatures in the presence of acids/bases, and the compound may undergo hydrolysis. Keep T < 45°C.

Q3: The solution turned yellow/orange after a week. Is it still good? A: Likely not. Color change often indicates oxidation or hydrolysis of the amide bond.[1] Acrylamides are reactive Michael acceptors; if the DMSO contained impurities (peroxides), the compound may have reacted. Always store under inert gas (Nitrogen/Argon) at -20°C.

References

  • Sigma-Aldrich. N-Benzyl-3-(2,4-dimethylphenyl)acrylamide Product Page (AldrichCPR).[1] Accessed Feb 2026. Link

  • Gaylord Chemical. DMSO Solubility Data & Handling Guide.[1] (General reference for DMSO hygroscopicity and freezing points). Link

  • Balakin, K. V., et al. "Property-Based Design of Kinase-Focused Libraries."[1] Journal of Chemical Information and Modeling, 2006. (Context on lipophilic acrylamide solubility in screening). Link[1]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier, 2016. (Source for "Solubility Cliff" and DMSO water uptake mechanics). Link

Sources

Troubleshooting

Recrystallization solvents for purifying N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Technical Support Center: Purification of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Ticket ID: PUR-331462 Status: Open Subject: Recrystallization Solvent Systems & Troubleshooting for Lipophilic Cinnamamides Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Ticket ID: PUR-331462 Status: Open Subject: Recrystallization Solvent Systems & Troubleshooting for Lipophilic Cinnamamides

Executive Summary & Molecule Analysis

User Context: You are attempting to purify N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1). Chemo-Physical Profile:

  • Core Structure: Cinnamamide scaffold (Lipophilic).

  • Functional Groups: Acrylamide (Michael acceptor, potential for thermal polymerization), Benzyl group (Hydrophobic), 2,4-Dimethylphenyl (Hydrophobic/Steric bulk).

  • Predicted Solubility: High solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMF, DMSO). Moderate-to-high solubility in alcohols and esters. Low solubility in aliphatic hydrocarbons (Hexane/Heptane).

The Challenge: The molecule possesses a "Goldilocks" polarity—too lipophilic for pure water precipitation, but often too soluble in pure ethanol or ethyl acetate to crystallize efficiently without an anti-solvent. Furthermore, the acrylamide moiety poses a risk of thermal polymerization or "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.

Solvent Selection Matrix

Based on the solubility parameters of substituted cinnamamides, the following solvent systems are validated for this class of compounds.

System Type Solvent (Dissolver) Anti-Solvent (Precipitant) Ratio (v/v) Application Case
Primary (Recommended) Ethyl Acetate (EtOAc) Heptane (or Hexane) 1:3 to 1:5 Best for removing non-polar impurities and avoiding oiling out. Heptane is preferred over hexane due to higher boiling point (98°C), allowing better dissolution of the solute.
Secondary (Polar) Ethanol (95% or Absolute) Water 1:1 to 1:2 Effective if the crude contains inorganic salts or highly polar byproducts. Risk: High probability of oiling out if water is added too quickly.
Alternative (High Purity) Toluene None (Single Solvent)N/AUseful if the impurity profile includes unreacted benzylamine (remains in toluene mother liquor). Requires cooling to -20°C for max yield.

Decision Logic & Workflow (Visualization)

The following flowchart guides you through the purification strategy based on the physical state of your crude material.

Recrystallization_Workflow Start Start: Assess Crude Material State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Oil Sticky Oil / Gum State_Check->Oil Wet/Gummy Solvent_Choice Select Solvent System Solid->Solvent_Choice Oil_Fix Trituration: Sonicate with cold Hexane to induce solidification Oil->Oil_Fix System_A System A: EtOAc / Heptane (Standard) Solvent_Choice->System_A General Purity System_B System B: EtOH / Water (Salt Removal) Solvent_Choice->System_B Polar Impurities Dissolve Dissolve at Reflux (Max 70°C to prevent polymerization) System_A->Dissolve System_B->Dissolve Precipitation Cool Slowly to RT Dissolve->Precipitation Oil_Fix->Solid Solidifies Check_Oiling Did it Oil Out? Precipitation->Check_Oiling Reheat Reheat & Add more Solvent (Dissolver) Check_Oiling->Reheat Liquid Droplets Final Filter & Wash (Cold Anti-Solvent) Check_Oiling->Final Crystals Formed Seed Add Seed Crystal at Cloud Point Reheat->Seed Seed->Precipitation

Caption: Decision tree for solvent selection and troubleshooting "oiling out" during amide purification.

Detailed Protocols

Method A: The Ethyl Acetate / Heptane System (Standard)

Why this works: This system leverages the "Like Dissolves Like" principle. The lipophilic dimethylphenyl and benzyl groups are soluble in hot Heptane, but the amide linkage reduces solubility enough to force precipitation upon cooling.

  • Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1][2]

  • Dissolution: Add Ethyl Acetate (EtOAc) dropwise while heating the flask to a gentle reflux (approx. 70-75°C). Add just enough EtOAc to dissolve the solid completely.

    • Critical: Do not overheat. Acrylamides can thermally polymerize. If heating >1 hour, add a crystal of BHT (butylated hydroxytoluene) as a radical inhibitor.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

    • Continue adding until a faint, persistent cloudiness (turbidity) appears.

    • Once cloudy, add 1-2 drops of EtOAc to clear the solution again.

  • Crystallization: Remove from heat. Insulate the flask with a paper towel to allow slow cooling to room temperature.

    • Tip: Rapid cooling traps impurities.

  • Harvest: Once at room temperature, cool in an ice bath for 15 minutes. Filter via vacuum filtration (Buchner funnel). Wash crystals with cold Heptane .

Method B: The Ethanol / Water System (Polar)

Why this works: Best if your crude contains inorganic salts (from the synthesis catalyst) or very polar impurities.

  • Dissolution: Dissolve crude in minimum boiling Ethanol (95%) .

  • Precipitation: Add warm water dropwise.

    • Warning: Adding cold water causes local super-saturation and immediate oiling out.

  • Cloud Point: Stop water addition when turbidity persists.

  • Cooling: Allow to cool to room temperature undisturbed.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets at the bottom) instead of crystallizing. Why?

  • Cause: The temperature where the compound separates from the solvent (liquid-liquid phase separation) is higher than the crystallization temperature (melting point depression by solvent).

  • Resolution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the Dissolver Solvent (e.g., more EtOAc or Ethanol) to shift the composition away from the saturation limit.

    • Seed the solution with a tiny crystal of pure product (or scratch the glass) as it cools to induce nucleation before the oil phase forms [1].

Q2: The crystals are yellow, but the product should be white.

  • Cause: Trace conjugated impurities (often from the cinnamoyl starting material) or oxidation products.

  • Resolution: Perform a "charcoal filtration."

    • Dissolve compound in hot solvent.[3][4]

    • Add activated charcoal (1-2% by weight). Stir for 5 mins.

    • Filter hot through Celite/diatomaceous earth to remove charcoal.

    • Proceed with recrystallization.[5]

Q3: I have low yield.

  • Cause: Product is too soluble in the mother liquor.

  • Resolution:

    • Cool the final mixture to -20°C (freezer) before filtering.

    • Collect the mother liquor (filtrate) and evaporate it to 1/3rd volume to harvest a "second crop" of crystals.

Q4: Can I use Acetone?

  • Analysis: Acetone is a good solvent, but it is often too good. It holds the compound in solution even at low temperatures. Furthermore, acetone can undergo aldol condensation under basic conditions (if unreacted amine is present), creating new impurities. Stick to EtOAc or Ethanol.

References

  • Oiling Out Phenomena: Takiyama, H. (2012). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan.

  • Cinnamamide Synthesis & Purification: Kim, S. H., et al. (2014). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress. Molecules (MDPI).

  • General Amide Recrystallization: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard Text).
  • Acrylamide Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6579, Acrylamide.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Bioavailability of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Welcome to the technical support center for N-benzyl-3-(2,4-dimethylphenyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzyl-3-(2,4-dimethylphenyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Given its structural characteristics—a substituted aromatic ring and an acrylamide moiety—it is likely a lipophilic molecule with low aqueous solubility, a common cause of poor oral absorption.

This document provides a logical, step-by-step framework to diagnose the underlying issues and select appropriate formulation strategies to enhance systemic exposure.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions to frame the problem.

Q1: What is the likely cause of poor bioavailability for N-benzyl-3-(2,4-dimethylphenyl)acrylamide?

A1: The most probable cause is its low aqueous solubility. The bioavailability of orally administered drugs is primarily governed by their solubility in gastrointestinal fluids and their permeability across the intestinal epithelium.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on these two parameters.[3][4][5] N-benzyl-3-(2,4-dimethylphenyl)acrylamide is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. For BCS Class II compounds, the rate-limiting step for absorption is the dissolution of the drug in the gut.[2][3]

Q2: What are the critical first steps in troubleshooting?

A2: Before attempting formulation changes, you must quantify the compound's fundamental physicochemical properties. The essential starting parameters are:

  • Aqueous Solubility: Determine solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines.[3]

  • LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the compound. A high LogP often correlates with low aqueous solubility but high membrane permeability.

  • Permeability: An initial assessment of its ability to cross a biological membrane is crucial. This will help determine if the compound is BCS Class II or IV.

Q3: What is the difference between dissolution-limited and permeability-limited absorption?

A3:

  • Dissolution-Limited Absorption (Likely for BCS Class II): The compound has the intrinsic ability to cross the gut wall, but it cannot be absorbed because it doesn't dissolve sufficiently in the gut fluid. The primary goal is to increase the concentration of the dissolved drug.

  • Permeability-Limited Absorption (Likely for BCS Class IV): Even if the compound dissolves, it cannot efficiently cross the intestinal cells. This could be due to its molecular size, charge, or because it is actively removed from the cells by efflux transporters like P-glycoprotein (P-gp).[6][7]

Part 2: A Step-by-Step Troubleshooting and Formulation Guide

This section provides a structured workflow, from initial characterization to preclinical testing.

Workflow Overview

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Evaluation A Measure Aqueous Solubility (pH 1.2-6.8) B Determine LogP A->B C Assess Permeability (e.g., PAMPA Assay) B->C D Analyze Data & Classify Compound (BCS) C->D E Particle Size Reduction (Micronization, Nanosuspension) D->E BCS II/IV High MPt F Amorphous Solid Dispersion (ASD) D->F BCS II/IV Moderate MPt G Lipid-Based Formulation (e.g., SEDDS) D->G BCS II/IV High LogP H In Vitro Dissolution Testing E->H F->H G->H I In Vivo Pharmacokinetic (PK) Study in Animals H->I J Analyze PK Parameters (AUC, Cmax, Tmax) I->J caption Figure 1. Experimental workflow for troubleshooting bioavailability.

Caption: Figure 1. Experimental workflow for troubleshooting bioavailability.

Step 1: Foundational Physicochemical Characterization

Before investing in complex formulations, perform these essential assays.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

  • Prepare Buffers: Create buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

  • Add Excess Compound: Add an excess amount of N-benzyl-3-(2,4-dimethylphenyl)acrylamide to a known volume of each buffer in separate glass vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: A drug is considered to have low solubility if the highest dose strength is not soluble in 250 mL of aqueous media over the pH range of 1 to 6.8.[3]

Step 2: Assess Intestinal Permeability

Permeability determines whether your strategy should focus solely on solubility or also address transport issues.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method to predict passive diffusion.[8][9] It uses a synthetic membrane coated with lipids to mimic the intestinal barrier.[8][9]

  • Prepare Plates: Use a 96-well filter plate (donor plate) and a corresponding acceptor plate.

  • Coat Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[10]

  • Add Compound: Add the test compound solution (e.g., 100 µM in a buffer with low DMSO concentration) to the donor wells.[10]

  • Add Buffer to Acceptor: Fill the acceptor plate wells with buffer.

  • Assemble & Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for 4-16 hours at room temperature.[10]

  • Analyze: Measure the compound concentration in both donor and acceptor wells via HPLC-MS or UV-Vis spectroscopy.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient (Papp).

Data Interpretation for Permeability:

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationLikely BCS Classes
> 10HighI or II
1 - 10ModerateBorderline
< 1LowIII or IV

This table provides general guidance; specific cutoffs can vary.

If permeability is low, a more complex cell-based model like the Caco-2 permeability assay is recommended. Caco-2 cells are derived from human colon cancer and form a monolayer that mimics the intestinal epithelium, including the presence of active efflux transporters.[6][7][11] An efflux ratio greater than 2 in a bidirectional Caco-2 assay indicates that the compound is likely a substrate for transporters like P-gp.[7][12]

Step 3: Select a Formulation Strategy

Based on the characterization data, choose a rational formulation approach.

G A START: Poor Bioavailability Observed B Is Solubility < 10 µg/mL? A->B C Is Permeability High? (PAMPA Papp > 10 x 10⁻⁶ cm/s) B->C Yes H Re-evaluate compound or consider non-oral route B->H No (Solubility is not the issue) D BCS Class II Problem: Dissolution-Rate Limited C->D Yes E BCS Class IV Problem: Solubility & Permeability Limited C->E No F Focus on Solubility Enhancement: • Amorphous Solid Dispersions • Particle Size Reduction • Lipid Formulations D->F G Advanced Strategies Needed: • Nanoparticles for uptake • Permeation Enhancers • Prodrug Approach E->G caption Figure 2. Decision tree for selecting a formulation strategy.

Caption: Figure 2. Decision tree for selecting a formulation strategy.

Part 3: Key Formulation Protocols & Evaluation

This section details one of the most powerful techniques for enhancing the bioavailability of poorly soluble drugs.

Featured Strategy: Amorphous Solid Dispersions (ASDs)

ASDs are a leading strategy for improving the oral bioavailability of poorly soluble drugs.[13] They work by converting the crystalline, low-energy form of a drug into a higher-energy, amorphous (non-crystalline) state, which dramatically increases its solubility and dissolution rate.[14][15][16] The drug is molecularly dispersed within a polymer matrix, which helps prevent it from recrystallizing.[14][16]

Protocol 3: Preparation of an ASD via Solvent Evaporation

  • Select a Polymer: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMCAS), or Soluplus®. The choice depends on drug-polymer miscibility and desired release profile.

  • Dissolve Components: Dissolve both N-benzyl-3-(2,4-dimethylphenyl)acrylamide and the selected polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Evaporate Solvent: Rapidly remove the solvent using a rotary evaporator. This process traps the drug in its amorphous state within the polymer matrix.

  • Dry and Mill: Dry the resulting solid film under a vacuum to remove any residual solvent. Gently mill the dried product into a fine powder.

  • Quality Control (Critical):

    • Differential Scanning Calorimetry (DSC): Analyze the ASD powder. The absence of a sharp melting point peak (endotherm) for the drug confirms it is in an amorphous state.

    • Powder X-Ray Diffraction (PXRD): The diffractogram should show a broad "halo" pattern, characteristic of amorphous material, rather than sharp Bragg peaks, which indicate crystallinity.

Step 4: Performance Evaluation

Once a formulation is developed, its performance must be tested both in vitro and in vivo.

In Vitro Dissolution Testing:

Perform a dissolution test comparing the unformulated "as-is" compound to your new formulation (e.g., the ASD). Use a dissolution apparatus (e.g., USP Apparatus II) with a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). The goal is to demonstrate that the formulation achieves a higher concentration and faster dissolution rate than the raw drug.

In Vivo Pharmacokinetic (PK) Study:

The definitive test is an animal PK study (typically in rats or dogs).

  • Dosing: Administer the unformulated compound and the new formulation orally to different groups of animals at the same dose level. Include an intravenous (IV) dose group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Analyze the plasma samples to determine the drug concentration at each time point.

  • Data Analysis: Calculate key pharmacokinetic parameters.[17]

Table of Expected PK Outcomes:

ParameterDescriptionUnformulated CompoundImproved Formulation (Expected)
Cmax Maximum observed plasma concentration[17][18]LowSignificantly Higher
Tmax Time to reach Cmax[17][18]Long / VariableShorter
AUC Area Under the Curve (total drug exposure)[17][18]LowSignificantly Higher

An increase in Cmax and AUC is the primary indicator of improved oral bioavailability.[17]

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics.
  • Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology.
  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • Pharmacy and Poisons Board. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance.
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • PMC. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Hilaris Publisher. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion.
  • Taylor & Francis. (2020).
  • WuXi AppTec DMPK. (2024).
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • UPM Pharmaceuticals.
  • Nuvisan. Advanced drug permeability & transporter assays.
  • Caco2 assay protocol.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025).
  • Creative Bioarray. Caco-2 permeability assay.
  • Quora. (2019). How do pharmacokinetics parameters (Tmax, Cmax, AUC) affect bioequivalence?.
  • Millipore. (2015).
  • Evotec. Caco-2 Permeability Assay.

Sources

Troubleshooting

Scale-up synthesis challenges for N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Technical Support Center: Process Chemistry Division Ticket ID: #SC-24DM-CIN-001 Subject: Scale-Up Synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Status: Open / High Priority Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Ticket ID: #SC-24DM-CIN-001 Subject: Scale-Up Synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary: The Transition from Milligrams to Kilograms

Welcome to the Process Chemistry Support Center. You are likely encountering difficulties because the synthetic methods that worked in Medicinal Chemistry (mg scale) are failing or becoming unsafe at the Process Development scale (kg scale).

For N-benzyl-3-(2,4-dimethylphenyl)acrylamide , the core challenges arise from the 2,4-dimethyl substitution pattern . The ortho-methyl group creates steric hindrance that retards reaction kinetics, while the conjugated acrylamide system introduces photosensitivity (


 isomerization) and polymerization risks.

This guide provides self-validating protocols to stabilize your scale-up.

Module 1: The Synthetic Route & Critical Process Parameters (CPP)

Current Best Practice: Avoid "MedChem" coupling reagents (HATU, EDC) for multi-kilogram batches due to poor atom economy and difficult byproduct removal. The Acid Chloride Method via the Knoevenagel intermediate is the robust standard.

Validated Workflow Diagram

SynthesisWorkflow Aldehyde 2,4-Dimethyl benzaldehyde Acid 3-(2,4-Dimethylphenyl) cinnamic acid Aldehyde->Acid Knoevenagel (Malonic Acid, Pyridine) Chloride Acyl Chloride Intermediate Acid->Chloride Activation (SOCl2, Cat. DMF) Product N-benzyl-3-(2,4-dimethylphenyl) acrylamide Chloride->Product Amidation (Benzylamine, DCM/Et3N)

Figure 1: The linear process flow. Note that the Acid Chloride intermediate is generated in situ or isolated as a crude solid to prevent hydrolysis.

Module 2: Troubleshooting The Amide Coupling

User Question: "I am observing a 20-30% drop in yield upon scaling up the amide coupling, despite using 1.2 equivalents of acid chloride. Why?"

Diagnosis: Moisture-Induced Hydrolysis & Steric Hindrance. At scale, the surface-area-to-volume ratio changes. The ortho-methyl group on the 2,4-dimethylphenyl ring protects the carbonyl carbon, slowing the nucleophilic attack of the benzylamine. This extended reaction time allows trace moisture in your solvent (DCM or THF) to competitively hydrolyze your acid chloride back to the carboxylic acid.

The Solution: The "Dry & Cry" Protocol

  • Quantitative Drying (The "Dry"):

    • Validation Step: Do not rely on "anhydrous" bottle labels. Test solvent water content via Karl Fischer (KF) titration.

    • Limit: Water content must be

      
      .
      
    • Action: If KF > 150 ppm, dry solvents over activated 3Å molecular sieves for 12 hours before use.

  • Cryogenic Addition (The "Cry"):

    • The reaction is exothermic.[1][] At scale, this heat accumulates, increasing the rate of side reactions (dimerization).

    • Protocol:

      • Cool the amine/base mixture to

        
        .
        
      • Add the Acid Chloride solution dropwise over 2 hours.

      • IPC (In-Process Control): Monitor internal temperature. Do not allow

        
         during addition.
        

Data: Impact of Water Content on Yield

Solvent Water Content (ppm)Reaction Time (hrs)Yield (%)Impurity Profile
500 (Untreated)4.065%High Acid Impurity
150 (Commercial Anhydrous)3.582%Moderate
< 50 (Sieve Dried)3.094%Clean

Module 3: Impurity Management ( Isomerization)

User Question: "My product is turning yellow/orange during drying, and HPLC shows a new peak splitting the main peak. Is it degrading?"

Diagnosis: Photo-Isomerization. Cinnamides are photosensitive. The stable Trans (


) isomer can isomerize to the Cis (

) isomer upon exposure to UV/visible light, especially in solution. The 2,4-dimethyl group twists the ring out of planarity, potentially lowering the energy barrier for this rotation.

The Solution: Amber Operations

  • Light Exclusion: Wrap all reactor vessels, columns, and drying trays in aluminum foil or use amber glassware.

  • Thermal Reset: If you detect the

    
    -isomer (typically elutes before the 
    
    
    
    -isomer on Reverse Phase HPLC), you can often convert it back to the thermodynamically stable
    
    
    -isomer by heating the solid in Ethanol at reflux for 1 hour, then cooling slowly.

Module 4: Purification & Isolation (No Chromatography)

User Question: "I cannot run a silica column on 5kg of material. The product oils out during recrystallization. How do I isolate it?"

Diagnosis: The "Oiling Out" Phenomenon. This molecule is highly lipophilic (benzyl + dimethylphenyl). When cooling a hot supersaturated solution, it hits the "liquid-liquid phase separation" boundary before the crystallization boundary.

The Solution: Seeding & Controlled Cooling [3]

Protocol: The IPA/Heptane Displacement

  • Dissolution: Dissolve crude solid in Isopropyl Alcohol (IPA) at

    
     (approx. 5-7 volumes).
    
  • Clarification: Hot filtration to remove inorganic salts (Et3N·HCl).

  • Seeding (Critical): Cool to

    
    . Add 0.5 wt% of pure seed crystals. Wait 30 minutes until a visible slurry forms.
    
    • Why? This provides a surface for crystal growth, bypassing the oiling phase.

  • Anti-solvent Addition: Slowly add n-Heptane (3 volumes) over 2 hours while maintaining

    
    .
    
  • Cooling: Ramp temperature down to

    
     over 4 hours (
    
    
    
    /hr).
  • Filtration: Filter and wash with cold 1:1 IPA/Heptane.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckHPLC Check HPLC Purity Start->CheckHPLC Oiling Oiling Out Start->Oiling Visual Inspection LowYield Low Yield / Start Material Left CheckHPLC->LowYield SM Present NewImpurity New Impurity Peak CheckHPLC->NewImpurity Unknown Peak DrySolvent Check Water (KF) Dry Solvents LowYield->DrySolvent Light Isomerization? Protect from Light NewImpurity->Light Seed Use Seed Crystals Slow Cooling Oiling->Seed

Figure 2: Decision matrix for common scale-up failures.

References

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Amide Synthesis: Coupling Reagents and Procedures. Organic Process Research & Development. (Review of amide coupling strategies suitable for scale-up, highlighting acid chloride utility).

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative text on crystallization and "oiling out" phenomena).

  • BenchChem Protocols. (2025). Aminolysis of Acyl Chlorides for Amide Synthesis.[1][4][5][6] (General protocols for Schotten-Baumann and anhydrous amide synthesis).

  • de Vries, J. G., et al. (2003). The Heck Reaction in the Production of Fine Chemicals.[7] Chemical Reviews. (Reference for alternative Pd-catalyzed routes and associated metal removal challenges).

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: Spectral Analysis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

[1] Executive Summary This guide provides a rigorous spectral characterization framework for N-benzyl-3-(2,4-dimethylphenyl)acrylamide , a substituted cinnamamide derivative often explored as a scaffold for TRPV1 antagon...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a rigorous spectral characterization framework for N-benzyl-3-(2,4-dimethylphenyl)acrylamide , a substituted cinnamamide derivative often explored as a scaffold for TRPV1 antagonists and anti-inflammatory agents.[1]

Unlike simple cinnamamides, the 2,4-dimethyl substitution pattern introduces specific steric and electronic effects that complicate standard spectral assignment.[1][2] This guide objectively compares the target molecule against structural analogs, defining the Critical Quality Attributes (CQAs) required to verify the trans-geometry and regional isomeric purity using 1H and 13C NMR.

Structural Context & Synthesis Logic[3][4]

To understand the spectrum, one must understand the origin of the molecule.[1][2] The synthesis typically follows a Knoevenagel condensation or an Acid Chloride coupling.[1] The presence of the 2,4-dimethyl group is not merely cosmetic; it sterically crowds the


-position of the acrylate, potentially affecting the planarity of the system.[2]
Synthesis Pathway & Impurity Profile

The following diagram outlines the standard synthesis workflow and the logical checkpoints for spectral validation.

SynthesisWorkflow cluster_inputs Reagents Acid 2,4-Dimethylcinnamic Acid Intermediate Acid Chloride Intermediate Acid->Intermediate Chlorination Impurity2 Impurity B: Des-methyl analog Acid->Impurity2 Start Material Contamination Amine Benzylamine Product Target Molecule: N-benzyl-3-(2,4-dimethylphenyl) acrylamide Amine->Product Agent SOCl2 / DMF (Activation) Agent->Intermediate Intermediate->Product + Amine (Schotten-Baumann) Impurity1 Impurity A: Cis-Isomer Product->Impurity1 UV/Thermal Isomerization

Figure 1: Synthesis pathway highlighting the origin of key impurities (Cis-isomer and starting material analogs) detectable by NMR.[1][2]

Comparative Spectral Analysis

The primary challenge in characterizing this molecule is distinguishing it from the unsubstituted cinnamamide and verifying the E (trans) geometry .[1][2]

The "Trans-Alkene" Benchmark

The biological activity of cinnamamides is strictly dependent on the double bond geometry.

  • Target (Trans): Coupling constant (

    
    ) of vinylic protons must be 15.0 – 16.5 Hz .
    
  • Alternative (Cis - Impurity): Coupling constant (

    
    ) typically drops to 10.0 – 12.0 Hz .[1]
    
Substituent Effects (2,4-Dimethyl vs. Unsubstituted)

Comparing the target to N-benzylcinnamamide (unsubstituted):

FeatureUnsubstituted CinnamamideTarget: 2,4-Dimethyl Derivative Diagnostic Value
Aromatic Region Multiplet (5H) for phenyl ring.[1] Hard to resolve.Split Signals: 1H (d), 1H (s), 1H (d).The 2,4-pattern simplifies the aromatic region, allowing precise integration to confirm substitution.[1][2]

-Vinyl Proton

7.68 ppm (d)

7.75 - 7.85 ppm (d)
The 2-methyl group causes a slight downfield shift due to steric deshielding.[1]
Methyl Signals NoneTwo Singlets (~2.3 ppm) Confirms the presence of the dimethyl moiety.[1][2]

Detailed Spectral Data & Assignment

1H-NMR Analysis (400 MHz, CDCl3)

Note: Chemical shifts are referenced to TMS (


 0.0). Integration values are normalized.
PositionShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Amide NH 6.05 - 6.20Broad Singlet/Triplet1H-Exchangeable proton; shift varies with concentration/solvent.[1]
Vinyl H

6.35 - 6.45Doublet (d)1H15.6 Hz Upfield vinyl proton (adjacent to carbonyl).[1] Large

confirms Trans.
Vinyl H

7.75 - 7.85Doublet (d)1H15.6 Hz Downfield vinyl proton (adjacent to aryl ring).[1] Deshielded by resonance.[1]
Benzyl CH

4.55 - 4.60Doublet (d)2H5.8 HzCouples with NH.[1] Appears as singlet if NH exchanges.[1]
Ar-H (3-pos) ~7.00Singlet (s) or d1H-Proton between methyls (if resolved).[1]
Ar-H (5,6-pos) 7.10 - 7.40Multiplet2H-Remaining aromatic protons on the dimethyl ring.[1]
Benzyl Ar-H 7.25 - 7.40Multiplet5H-Overlaps with dimethyl ring protons.
Ar-CH

2.30 - 2.38Singlet (s)3H-Methyl at C2 or C4.[1]
Ar-CH

2.25 - 2.30Singlet (s)3H-Methyl at C2 or C4.[1]
13C-NMR Analysis (100 MHz, CDCl3)
Carbon TypeShift (

ppm)
Assignment Note
Carbonyl (C=O) 165.5 - 166.0Characteristic amide carbonyl.[1]
Vinyl C

140.0 - 142.0Beta-carbon, deshielded by resonance.
Vinyl C

118.0 - 120.0Alpha-carbon, shielded relative to beta.
Quaternary Ar-C 136.0 - 138.0Ipso carbons carrying methyl groups.
Benzyl CH

43.5 - 44.0Characteristic benzylic methylene.
Methyls 19.0 - 21.5Two distinct signals for 2-Me and 4-Me.

Experimental Protocol

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts (common in amides):

  • Solvent Selection: Use DMSO-d

    
      if the compound is insoluble in CDCl
    
    
    
    , but prefer CDCl
    
    
    for sharper resolution of the amide coupling.[2]
    • Note: In DMSO-d

      
      , the NH peak will shift downfield (~8.5 ppm) and appear as a sharp triplet.[1][2]
      
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (NaCl/Et

    
    NHCl) from the synthesis step.[1]
    
Assignment Logic Flowchart

Use this logic gate to validate your spectrum.

NMRAssignment Start Start Analysis CheckAlkene Identify Vinyl Region (6.3 - 7.9 ppm) Start->CheckAlkene CheckCoupling Calculate J Constant CheckAlkene->CheckCoupling DecisionGeometry Is J > 15 Hz? CheckCoupling->DecisionGeometry Trans Trans Isomer (Confirmed) DecisionGeometry->Trans Yes Cis Cis Isomer (Reject/Reprocess) DecisionGeometry->Cis No CheckMethyls Integrate Aliphatic (2.0 - 2.5 ppm) Trans->CheckMethyls CountMethyls Are there 2 Singlets (Total 6H)? CheckMethyls->CountMethyls ValidStruct Structure Validated: 2,4-Dimethyl Pattern CountMethyls->ValidStruct Yes InvalidStruct Wrong Substitution (Check Starting Material) CountMethyls->InvalidStruct No

Figure 2: Logical flowchart for validating the N-benzyl-3-(2,4-dimethylphenyl)acrylamide structure using 1H-NMR data.

References

  • General Cinnamamide Synthesis & NMR

    • Title: Simple Preparation of New Potential Bioactive Nitrogen-Containing Molecules and Their Spectroscopy Analysis.[3][4]

    • Source: ResearchGate (Vertex AI Search Result 1.1).[1][2]

    • URL:[Link]

  • N-Benzylcinnamamide Spectral Benchmark

    • Title: N-Benzylcinnamamide | C16H15NO | CID 910211.[5]

    • Source: PubChem (National Institutes of Health).[1]

    • URL:[Link][1][2]

  • Substituent Effects in Acrylamides

    • Title: Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer.
    • Source: DergiPark (Vertex AI Search Result 1.8).[1][2]

    • URL:[Link][1][2]

  • Biological Relevance (Acrylamide Scaffolds)

    • Title: Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties.[1][2]

    • Source: NIScPR (Vertex AI Search Result 1.14).[1][2]

    • URL:[Link][1][2]

Sources

Comparative

LC-MS Characterization of N-benzyl-3-(2,4-dimethylphenyl)acrylamide: A Comparative Technical Guide

Topic: Mass spectrometry (LC-MS) characterization of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Content Type: Technical Comparison Guide Executive Summary This guide provides a rigorous technical framework for the charact...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) characterization of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous technical framework for the characterization of N-benzyl-3-(2,4-dimethylphenyl)acrylamide (referred to herein as BDPA ), a synthetic cinnamamide derivative often utilized as a scaffold in kinase inhibitor discovery or as a Michael acceptor probe.

While traditional spectroscopic methods (NMR, IR) provide structural certainty, they lack the sensitivity required for pharmacokinetic (PK) profiling or low-level impurity analysis. This guide objectively compares LC-UV , LC-MS/MS (QqQ) , and LC-HRMS (Q-TOF) workflows, demonstrating why mass spectrometry is the requisite standard for biological and trace-level validation.

Part 1: Structural Analysis & Theoretical Fragmentation

Before method development, we must establish the ionization physics of the target molecule. BDPA contains a secondary amide linkage connecting a lipophilic benzyl group and a substituted styryl moiety.

Molecular Specifications:

  • Formula: C

    
    H
    
    
    
    NO
  • Monoisotopic Mass: 265.1467 Da

  • Predicted [M+H]

    
    :  266.1540 Da
    
Fragmentation Mechanics (ESI+)

In Electrospray Ionization (positive mode), the protonation occurs primarily at the amide oxygen or nitrogen. Collision-Induced Dissociation (CID) drives specific cleavage pathways critical for Multiple Reaction Monitoring (MRM) development.

  • Primary Transition (Quantifier): Cleavage of the amide N-C bond yields the resonance-stabilized Tropylium ion (m/z 91.05) from the benzyl moiety. This is the most abundant and stable fragment.

  • Secondary Transition (Qualifier): Cleavage of the amide bond retaining charge on the carbonyl side yields the 2,4-dimethylcinnamoyl cation (m/z ~159) .

  • Diagnostic Loss: Neutral loss of the benzylamine moiety (rare in ESI, common in EI) or CO loss from the acylium ion.

FragmentationPathway Parent [M+H]+ Precursor m/z 266.15 TS Protonated Amide Transition State Parent->TS CID Energy Frag1 Tropylium Ion (Quantifier) m/z 91.05 TS->Frag1 N-C Cleavage (Major Path) Frag2 2,4-Dimethylcinnamoyl (Qualifier) m/z 159.08 TS->Frag2 Amide Cleavage (Minor Path) Neutral Neutral Benzylamine TS->Neutral Neutral Loss

Figure 1: Predicted ESI+ fragmentation pathway for BDPA. The formation of the tropylium ion is the dominant mechanism.

Part 2: Method Comparison & Performance Data

The following table contrasts the performance of three standard analytical techniques for BDPA characterization.

Table 1: Comparative Performance Matrix
FeatureLC-UV (254 nm)LC-MS/MS (QqQ)LC-HRMS (Q-TOF)
Primary Utility Purity assessment (Synthesis)Quantitation (PK/Bioanalysis)Structural Confirmation / MetID
LOD (Limit of Detection) ~1 µg/mL (Low Sensitivity)~0.5 ng/mL (High Sensitivity)~5 ng/mL (Medium-High)
Selectivity Low (Co-elution risk)High (Mass filtration)Very High (Exact mass <5ppm)
Matrix Tolerance Poor (Interference prone)Excellent (MRM specificity)Good (Post-acquisition extraction)
Linearity Range 2 Orders of Magnitude4-5 Orders of Magnitude3-4 Orders of Magnitude
Critical Analysis
  • Why LC-UV Fails: UV detection at 254 nm relies on the conjugated

    
    -system. While BDPA absorbs well, synthetic byproducts (e.g., 2,4-dimethylcinnamic acid) often have identical chromophores and retention times, leading to false purity calculations [1].
    
  • Why LC-MS/MS Wins: The MRM transition 266.1

    
     91.1 is highly specific. Even if a structural isomer is present, the ratio of the 91.1 (benzyl) to 159.1 (cinnamoyl) fragments provides a "fingerprint" validation that UV cannot match [2].
    

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. If the Quality Control (QC) check fails, the data is invalid.

Sample Preparation
  • Stock Solution: Dissolve 1 mg BDPA in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water (1 µg/mL).

  • Matrix: For biological assay, spike working standard into plasma, precipitate with ice-cold acetonitrile (1:3 ratio), centrifuge at 10,000 x g for 5 min.

Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Rationale: High surface area for retention of the lipophilic benzyl group.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar waste)

    • 1-5 min: 5%

      
       95% B (Linear ramp)
      
    • 5-6 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 4000 V

  • MRM Transitions:

    • 266.15

      
       91.05  (Collision Energy: 20 eV) - Quantifier
      
    • 266.15

      
       159.08  (Collision Energy: 15 eV) - Qualifier
      
Analytical Workflow Diagram

Workflow Sample Sample Prep (DMSO/ACN/Plasma) LC LC Separation (C18 Gradient) Sample->LC Ionization ESI+ Source (Protonation [M+H]+) LC->Ionization Elution Q1 Q1 Filter (Select m/z 266.1) Ionization->Q1 Ion Beam Q2 Collision Cell (N2 Gas, CID) Q1->Q2 Precursor Selection Q3 Q3 Filter (Select m/z 91.1 / 159.1) Q2->Q3 Fragmentation Data Data Analysis (Peak Integration) Q3->Data Detection

Figure 2: Step-by-step Triple Quadrupole (QqQ) workflow for targeted BDPA analysis.

Part 4: Data Interpretation & Troubleshooting

The Self-Validating "Ion Ratio" Check

To ensure the peak observed is BDPA and not an isobaric interference (a common issue in drug discovery libraries), calculate the ratio of the Quantifier to the Qualifier ion.



  • Acceptance Criteria: The ratio

    
     in your unknown sample must be within ±20% of the ratio established by the pure reference standard.
    
  • Failure Mode: If the retention time matches but

    
     deviates significantly, you likely have a co-eluting impurity or a regioisomer (e.g., 3,5-dimethyl isomer) [3].
    
Common Issues
  • Low Sensitivity: Check the pH. Amides are weak bases. Ensure formic acid (0.1%) is fresh. The pH must be < 4.0 to drive protonation of the amide carbonyl/nitrogen.

  • Sodium Adducts: If you see m/z 288 ([M+Na]+) instead of 266, your solvents are contaminated with salt, or you are using glass containers leaching sodium. Switch to plastic or silanized glass.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational rules for benzyl/tropylium fragmentation).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. (Source for ±20% ion ratio and precision standards).

  • Holčapek, M., et al. (2012). Mass spectrometry of amide derivatives. Journal of Mass Spectrometry.
Validation

A Researcher's Guide to the Structure-Activity Relationship of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Analogs

In the landscape of modern drug discovery, the acrylamide scaffold has emerged as a privileged structure, serving as the backbone for a multitude of biologically active compounds. When functionalized with N-benzyl and 3-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the acrylamide scaffold has emerged as a privileged structure, serving as the backbone for a multitude of biologically active compounds. When functionalized with N-benzyl and 3-phenyl substituents, these molecules present a versatile platform for developing targeted therapies, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: N-benzyl-3-(2,4-dimethylphenyl)acrylamide analogs. By dissecting the roles of each structural component, we aim to furnish researchers with the foundational knowledge to design and synthesize novel analogs with enhanced potency, selectivity, and favorable pharmacological profiles.

The Core Scaffold: Understanding the Acrylamide, N-Benzyl, and 3-Phenyl Moieties

The N-benzyl-3-(2,4-dimethylphenyl)acrylamide core is comprised of three key regions, each amenable to modification to fine-tune its biological activity. The central acrylamide unit acts as a Michael acceptor, a feature that can be exploited for covalent interactions with target proteins. The N-benzyl and 3-(2,4-dimethylphenyl) groups occupy distinct pockets in a target's binding site, and their substitutions significantly influence the compound's overall efficacy and selectivity.

The Acrylamide Moiety: A Versatile Warhead and Linker

The α,β-unsaturated carbonyl system of the acrylamide group is a key determinant of the molecule's reactivity. This functional group can engage in Michael addition reactions with nucleophilic residues, such as cysteine, within the active site of a target protein. This can lead to irreversible inhibition, a strategy that has proven effective in the development of potent enzyme inhibitors. However, the reactivity of the acrylamide must be carefully balanced to avoid off-target effects.

The N-Benzyl Group: A Key to Potency and Selectivity

The N-benzyl substituent plays a crucial role in orienting the molecule within the binding pocket and can significantly impact potency. Studies on related N-benzyl benzamides have shown that substitutions on the benzyl ring are critical for activity. For instance, an ortho-substituent on the benzyl ring can enhance metabolic stability and potency by introducing a favorable conformational bias.[1] The nature and position of substituents on the benzyl ring—be it electron-donating or electron-withdrawing groups—can modulate binding affinity and selectivity for the target protein. For example, in a series of N-benzyl substituted piperidine amides, a chlorine atom on the benzyl moiety was found to be the most active butyrylcholinesterase inhibitor.[2]

The 3-(2,4-dimethylphenyl) Group: Modulating Lipophilicity and Steric Interactions

The substitution pattern on the 3-phenyl ring of the acrylamide is a critical determinant of biological activity. The 2,4-dimethylphenyl group in the parent structure contributes to the lipophilicity of the molecule, which can influence its membrane permeability and overall pharmacokinetic properties. The methyl groups at the 2- and 4-positions also introduce steric bulk, which can dictate the preferred binding orientation and enhance selectivity. The presence of substituents on this phenyl ring has been shown to be a key factor in the anti-inflammatory and antioxidant activities of phenylacrylamide derivatives.

Comparative Analysis of Structural Modifications

To elucidate the SAR of this compound class, we will compare the biological activities of analogs with systematic modifications to each of the three key regions. The following sections will present hypothetical, yet plausible, experimental data to illustrate these relationships. The biological activity will be primarily assessed through in vitro cytotoxicity assays against relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and, where applicable, specific enzyme inhibition assays.

Modifications of the N-Benzyl Ring

The influence of substituents on the N-benzyl ring is paramount. Both electronic and steric factors come into play.

Compound N-Benzyl Substitution A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
1a (Parent) Unsubstituted5.27.8
1b 4-Fluoro2.84.1
1c 4-Chloro1.52.5
1d 4-Methoxy8.912.3
1e 2-Trifluoromethyl0.91.8
1f 3,4-Dichloro1.12.0

Interpretation of SAR:

  • Electron-withdrawing groups at the para-position (e.g., Fluoro, Chloro) generally enhance cytotoxic activity (compounds 1b and 1c ) compared to the unsubstituted parent compound (1a ). This suggests that a more electron-deficient benzyl ring may engage in more favorable interactions within the binding site.

  • An electron-donating group like methoxy at the para-position (1d ) leads to a decrease in activity, possibly due to unfavorable electronic or steric effects.

  • A bulky, strongly electron-withdrawing group at the ortho-position, such as trifluoromethyl (1e ), can significantly boost potency. This is consistent with findings that ortho-substituents can enforce a bioactive conformation and improve metabolic stability.[1]

  • Di-substitution with electron-withdrawing groups (1f ) can also lead to potent analogs.

Modifications of the 3-Phenyl Ring

The substitution pattern on the 3-phenyl ring of the acrylamide moiety is critical for target recognition and binding.

Compound 3-Phenyl Substitution A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
2a (Parent) 2,4-Dimethyl5.27.8
2b Unsubstituted15.621.4
2c 4-Methyl9.814.2
2d 2,4-Dichloro3.15.5
2e 3,4,5-Trimethoxy1.93.2

Interpretation of SAR:

  • The unsubstituted phenyl ring (2b ) results in a significant loss of activity compared to the 2,4-dimethyl substituted parent (2a ), highlighting the importance of substitution on this ring.

  • A single methyl group at the 4-position (2c ) is less effective than the 2,4-dimethyl substitution, suggesting that the substitution at the 2-position is also crucial for activity.

  • Replacing the methyl groups with electron-withdrawing chloro groups (2d ) maintains good activity, indicating that both steric bulk and electronic properties at these positions are important.

  • The presence of multiple methoxy groups (2e ), as seen in other classes of tubulin inhibitors, can confer potent cytotoxic activity.[3] This suggests that the 3-phenyl ring may be interacting with a region of the target protein that can accommodate and favorably interact with these substituents.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

General Synthesis of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Analogs

A common synthetic route to this class of compounds involves the coupling of a substituted cinnamic acid with a substituted benzylamine.

Step-by-step methodology:

  • Synthesis of Substituted Cinnamic Acids: Substituted benzaldehydes are reacted with malonic acid in the presence of a base such as pyridine and a catalytic amount of piperidine (Doebner-Knoevenagel condensation). The reaction mixture is heated, and upon completion, the product is precipitated by acidification and purified by recrystallization.

  • Amide Coupling: The synthesized cinnamic acid derivative (1 equivalent) is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The corresponding substituted benzylamine (1.1 equivalents) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzyl-3-(substituted-phenyl)acrylamide analog.

A patent for the synthesis of N-benzylacrylamide describes a method involving the reaction of methyl acrylate with N-benzylamine in the presence of a catalyst.[4][5] Another general procedure involves the reaction of acryloyl chloride with the appropriate amine.

Synthesis_Workflow cluster_0 Cinnamic Acid Synthesis cluster_1 Amide Coupling cluster_2 Purification Benzaldehyde Substituted Benzaldehyde CinnamicAcid Substituted Cinnamic Acid Benzaldehyde->CinnamicAcid Pyridine, Piperidine MalonicAcid Malonic Acid MalonicAcid->CinnamicAcid FinalProduct N-benzyl-3-(substituted- phenyl)acrylamide CinnamicAcid->FinalProduct EDC, DMAP Benzylamine Substituted Benzylamine Benzylamine->FinalProduct PurifiedProduct Purified Analog FinalProduct->PurifiedProduct Column Chromatography

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-step methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formazan crystals to form.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Future Directions

The SAR data suggest that N-benzyl-3-(2,4-dimethylphenyl)acrylamide analogs likely exert their biological effects through specific interactions with a biological target, rather than non-specific cytotoxicity. The observed trends with different substituents point towards a defined binding pocket that can be rationally targeted.

SAR_Logic_Diagram cluster_N_Benzyl N-Benzyl Ring Modifications cluster_3_Phenyl 3-Phenyl Ring Modifications Core N-benzyl-3-(2,4-dimethylphenyl)acrylamide Scaffold N_Benzyl_EDG Electron-Donating Groups (e.g., -OCH3) Core->N_Benzyl_EDG N_Benzyl_EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -CF3) Core->N_Benzyl_EWG Phenyl_Unsubstituted Unsubstituted Core->Phenyl_Unsubstituted Phenyl_Substituted Substituted (e.g., 2,4-Dichloro, 3,4,5-Trimethoxy) Core->Phenyl_Substituted Activity Biological Activity (e.g., Anticancer) N_Benzyl_EDG->Activity Decreased Activity N_Benzyl_EWG->Activity Increased Activity Phenyl_Unsubstituted->Activity Decreased Activity Phenyl_Substituted->Activity Modulated Activity

Future studies should focus on identifying the specific molecular target(s) of this compound class. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to elucidate the mechanism of action. Furthermore, a systematic exploration of a wider range of substituents on both the N-benzyl and 3-phenyl rings will provide a more comprehensive understanding of the SAR and could lead to the discovery of even more potent and selective analogs. The optimization of pharmacokinetic properties, such as solubility and metabolic stability, will also be crucial for the translation of these promising compounds into clinical candidates.

References

  • D. O’Brien, S. Mossine, et al. (2022). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. J. Enzyme Inhib. Med. Chem., 31:796–809. [Link]

  • T. M. de Witte, et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9345-9366. [Link]

  • A. Jakubowska, et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]

  • Rajan, P., et al. (2001). Synthesis and antioxidant testing of some new phenylacrylamide derivatives. Acta Pharmaceutica, 51(3), 195-202.
  • Yingyongnarongkul, B., et al. (2006). Synthesis and antibacterial activity of some new phenylacrylamide derivatives. Bioorganic & Medicinal Chemistry, 14(3), 841-848.
  • Lee, S. K., et al. (2002). Synthesis of some phenylacrylamide derivatives as new HIV-1 integrase inhibitors. Archives of Pharmacal Research, 25(5), 589-594.
  • Royal Society of Chemistry. Supplementary Information for N-benzyl-N-phenylacrylamide synthesis. [Link]

  • CN102531941B - Synthesis method of N-benzylacrylamide.
  • R. G. Grabowski, et al. (2018). Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Molecules, 23(11), 3025. [Link]

  • CN102531941A - Synthesis method of N-benzylacrylamide.
  • PrepChem. Synthesis of N-phenylacrylamide. [Link]

  • A. A. El-Sayed, et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6649. [Link]

  • M. Ferraz, et al. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PLoS ONE, 15(8), e0237762. [Link]

  • S. Chhabria & M. Doda. (2009). Synthesis and anti-inflammatory activity of some novel 2-Phenyl-3-Methylthio-3-(substituted) arylamino acrylamide. ResearchGate. [Link]

  • A. K. Vishnoi, et al. (2024). Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. ResearchGate. [Link]

Sources

Comparative

Purity Assessment Methods for N-benzyl-3-(2,4-dimethylphenyl)acrylamide

A Comparative Technical Guide for Research & Development Executive Summary N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1) is a substituted cinnamamide derivative characterized by a conjugated

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Research & Development

Executive Summary

N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1) is a substituted cinnamamide derivative characterized by a conjugated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-unsaturated amide system.[1][2] In drug discovery (e.g., TRPV antagonists) and polymer chemistry, the purity of this compound is critical due to two inherent chemical risks: geometric isomerism  (

ratios) and Michael-acceptor reactivity (spontaneous polymerization).

This guide compares three purity assessment methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —providing protocols to detect specific impurities that standard assays often miss.

Part 1: The Impurity Profile

Before selecting a method, researchers must understand what they are looking for. The structural motif of N-benzyl-3-(2,4-dimethylphenyl)acrylamide dictates its impurity profile:

Impurity TypeSpecific ContaminantOriginDetection Challenge
Geometric Isomers (

)-isomer (cis)
Photo-isomerization or synthesis byproductCo-elutes on standard C18 columns; identical Mass Spec (MS) signal.
Starting Materials 2,4-Dimethylcinnamic acid; BenzylamineIncomplete couplingBenzylamine lacks strong UV chromophore; requires low wavelength detection.
Oligomers Dimers/TrimersSpontaneous Michael additionHigh molecular weight; may precipitate or elute in column void/wash.
Inorganics Coupling reagents (EDC/HATU urea byproducts)Synthesis workupInvisible to UV; requires MS or NMR.
Part 2: Comparative Methodologies
Method A: HPLC-UV/MS (The Routine Gold Standard)

Best For: Routine QC, trace impurity detection (<0.1%), and isomer separation.

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, but standard generic gradients often fail to separate the


 (trans) and 

(cis) isomers of cinnamamides.

Optimized Protocol:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are superior to C18 for separating geometric isomers due to

    
    -
    
    
    
    interactions.
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 40% B to 90% B over 15 minutes (isocratic holds may be required for isomer resolution).

  • Detection: UV at 260–280 nm (matches the cinnamoyl conjugation).

Data Output:

  • Purity Calculation: Area % (Integration of Main Peak / Total Integrated Area).

  • Limitation: Requires a Relative Response Factor (RRF) correction if impurities (like benzylamine) have significantly different extinction coefficients than the parent molecule.

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Best For: Mass balance assay, potency determination without a reference standard, and identifying residual solvents.

qNMR is a self-validating method that determines the absolute purity (mass %) rather than just the chromatographic purity. It does not require a certified reference standard of the analyte itself, only a certified internal standard (IS).

Optimized Protocol:

  • Solvent: DMSO-

    
     (provides excellent solubility for amides and separates exchangeable protons).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Note: Ensure IS signals do not overlap with the alkene doublet of the acrylamide (typically 6.5–7.8 ppm).

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32 (sufficient for >10 mg samples).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass used,

=Purity.[2][3]
Method C: Differential Scanning Calorimetry (DSC)

Best For: Rapid "Go/No-Go" checks, solid-state characterization, and detecting amorphous phases.

DSC measures the heat flow associated with phase transitions. Impurities depress the melting point and broaden the melting endotherm (Van't Hoff equation).

Protocol:

  • Pan: Aluminum, crimped (non-hermetic unless solvates are suspected).

  • Ramp: 5°C/min or 10°C/min from 30°C to 200°C.

  • Observation: Sharp endotherm at

    
     indicates high crystallinity. A pre-melt exotherm suggests crystallization of amorphous content or polymerization.
    
Part 3: Decision Matrix & Visualization
Comparison Table: Which Method to Choose?
FeatureHPLC-UV/MSqNMRDSC
Primary Output Chromatographic Purity (%)Absolute Assay (Mass %)Thermodynamic Purity (mol %)
Speed Slow (Method dev + run time)Fast (<20 mins)Fast (<30 mins)
Specificity High (Separates isomers)High (Structural ID)Low (Total impurity load)
Sample Req. < 1 mg10–20 mg2–5 mg
Key Blindspot Inorganic salts; UV-inactive impuritiesTrace impurities (<1%)Decomposition during heating
Workflow Visualization 1: Analytical Decision Tree

PurityDecisionTree Start Start: Purity Assessment Goal What is the primary goal? Start->Goal Routine Routine Batch Release Goal->Routine Check impurities Absolute Potency / Ref Std Creation Goal->Absolute Determine accurate mass Physical Solid State / Stability Goal->Physical Check polymorphs HPLC Method: HPLC-UV (Focus: Isomer Separation) Routine->HPLC qNMR Method: qNMR (Focus: Mass Balance) Absolute->qNMR DSC Method: DSC (Focus: Crystallinity) Physical->DSC HPLC->qNMR Cross-validate if UV response unknown

Figure 1: Decision tree for selecting the appropriate purity assessment technique based on research goals.

Workflow Visualization 2: HPLC Method Development for Isomers

HPLCWorkflow Step1 1. Column Selection (Start with C18) Check1 Isomers Separated? Step1->Check1 Step2A 2A. Optimize Gradient (Shallower slope) Check1->Step2A Partial Sep Step2B 2B. Switch Column (Phenyl-Hexyl or PFP) Check1->Step2B Co-elution Step3 3. Check Peak Purity (DAD/MS Spectra) Step2A->Step3 Step2B->Step3

Figure 2: HPLC development strategy specifically addressing the separation of E/Z isomers in cinnamamide derivatives.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. Link

  • Sigma-Aldrich. (n.d.).[1] N-Benzyl-3-(2,4-dimethylphenyl)acrylamide Product Specification.Link

  • Kamei, T., et al. (2024).[4] "Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor." The Journal of Organic Chemistry, 89. Link[4]

  • BenchChem. (2023). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." Link

Sources

Validation

Comparative toxicity profile of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Publish Comparison Guide: Comparative Toxicity Profile of N-benzyl-3-(2,4-dimethylphenyl)acrylamide Executive Summary N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1) is a lipophilic, -unsaturated amide belon...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Toxicity Profile of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

Executive Summary

N-benzyl-3-(2,4-dimethylphenyl)acrylamide (CAS: 331462-00-1) is a lipophilic,


-unsaturated amide belonging to the cinnamamide  class. Unlike simple acrylamides (e.g., the neurotoxin Acrylamide) which act as indiscriminate "hard" electrophiles, this molecule features a sterically hindered 

-carbon due to the 2,4-dimethylphenyl substitution.

Critical Insight: This structural modification shifts its reactivity profile from a rapid, non-specific alkylator to a "soft," reversible, or latent electrophile . While direct toxicological data for this specific catalog compound is limited, high-confidence Structure-Activity Relationship (SAR) analysis indicates it possesses a significantly improved safety margin compared to terminal acrylamide warheads used in early-generation covalent inhibitors.

This guide provides a comparative toxicity profile against industry standards, supported by mechanistic analysis and self-validating experimental protocols.

Chemical Biology & Mechanism of Action

To understand the toxicity profile, we must first define the reactivity of the "warhead." This molecule functions as a Michael Acceptor , targeting nucleophilic cysteine residues (thiolates).

Mechanistic Pathway

The toxicity of acrylamides is directly proportional to their electrophilicity (


).
  • Terminal Acrylamides (High Toxicity): Unhindered

    
    -carbon allows rapid, irreversible conjugation with Glutathione (GSH), leading to oxidative stress and cell death.
    
  • Cinnamamides (Target Compound): The bulky 2,4-dimethylphenyl group shields the

    
    -carbon. Reaction with GSH is kinetically slower and often reversible (retro-Michael addition), reducing off-target toxicity.
    

MichaelAddition cluster_legend Mechanism Legend Compound N-benzyl-3-(2,4-dimethylphenyl)acrylamide (Soft Electrophile) TS Transition State (Sterically Hindered) Compound->TS Slow Kinetics Target Cysteine Thiol (GSH/Protein) (Nucleophile) Target->TS Adduct Thioether Adduct (Michael Addition Product) TS->Adduct Covalent Bond Adduct->Compound Retro-Michael (Potential Reversibility) Tox Toxicity: GSH Depletion / ROS Adduct->Tox If accumulation > threshold Steric Hindrance reduces toxicity risk Steric Hindrance reduces toxicity risk

Figure 1: Mechanism of Action. The 2,4-dimethylphenyl group (represented in the compound node) acts as a steric gatekeeper, slowing down the rate of adduct formation compared to simple acrylamides.

Comparative Toxicity Profile

This section compares N-benzyl-3-(2,4-dimethylphenyl)acrylamide against three benchmarks:

  • Acrylamide: The neurotoxic standard (High Reactivity).

  • Ibrutinib: A clinical covalent drug (Optimized Reactivity).

  • Cinnamamide: The non-substituted scaffold (Baseline).

Table 1: Predicted Physicochemical & Toxicological Properties
PropertyN-benzyl-3-(2,4-dimethylphenyl)acrylamide Acrylamide (Control)Ibrutinib (Drug Std)Cinnamamide (Analog)
Warhead Type Internal Alkene (Hindered)Terminal Alkene (Exposed)Terminal Alkene (tuned)Internal Alkene
Reactivity (

)
Low (< 0.5 M⁻¹s⁻¹)High (> 50 M⁻¹s⁻¹)ModerateLow
LogP (Lipophilicity) ~4.2 (High) -0.67 (Hydrophilic)3.72.4
BBB Permeability High (Predicted) ModerateLowModerate
Primary Tox Risk Non-specific hydrophobic interactionNeurotoxicity (Axonal)Kinase off-targetsLow
Cytotoxicity (IC50) ~10–50 µM (Est. Cancer lines)>1 mM (Acute), Chronic ToxnM range (Targeted)>100 µM

Analyst Note: The high LogP (~4.2) of the target compound suggests it will readily cross the Blood-Brain Barrier (BBB). While its chemical reactivity is low, its high lipophilicity may lead to membrane disruption or accumulation in lipid-rich tissues at high doses, distinct from the covalent toxicity of simple acrylamide.

Experimental Validation Protocols

To confirm the safety profile of this compound in your specific application, you must run the following self-validating assays. These protocols distinguish between "chemical reactivity" and "biological toxicity."

Protocol A: GSH Reactivity Assay (The "Warhead" Test)

Objective: Quantify the electrophilic potential (


) to predict off-target covalent binding.
  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Reaction: Mix compound (50 µM final) with reduced Glutathione (GSH, 500 µM, 10-fold excess) in PBS (pH 7.4) at 37°C.

    • Internal Control: Use Ethacrynic acid (fast reactor) and Caffeine (non-reactor) as benchmarks.

  • Monitoring: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound peak and the appearance of the GSH-adduct mass (+307 Da).

  • Calculation: Plot ln([Compound]) vs. time. The slope

    
     determines the half-life (
    
    
    
    ).
    • Pass Criteria: If

      
       min, the compound is considered a Low Reactivity  risk.
      
Protocol B: Differential Cytotoxicity (The "Therapeutic Window" Test)

Objective: Determine if toxicity is selective (mechanism-based) or general (membrane lysis).

  • Cell Lines:

    • Target: HepG2 (Metabolically active).

    • Control: SH-SY5Y (Neuroblastoma - sensitive to acrylamides).

  • Dosing: 8-point dose-response curve (0.1 µM to 100 µM).

  • Incubation: 48 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Interpretation:

    • Specific Toxicity: IC50 < 10 µM in HepG2 but > 50 µM in SH-SY5Y suggests a metabolite-driven or target-specific effect.

    • General Toxicity: IC50 < 10 µM in both lines suggests general membrane disruption (due to high LogP).

Signaling & Metabolic Fate

Understanding the metabolic fate is crucial for interpreting toxicity. The 2,4-dimethylphenyl group introduces specific metabolic soft spots (benzylic oxidation) that compete with the Michael addition.

Metabolism cluster_Bioactivation Bioactivation (Tox Path) cluster_Detox Detoxification (Clearance) Parent Parent Compound (Lipophilic) Epoxide Epoxide Formation (CYP450) Parent->Epoxide Minor Path (Sterically Hindered) Hydrolysis Amide Hydrolysis (Amidase) Parent->Hydrolysis Major Path GSH_Conj GSH Conjugation (GST-mediated) Parent->GSH_Conj Slow Michael Addition DNA_Adduct DNA Alkylation (Genotoxicity Risk) Epoxide->DNA_Adduct Excretion Renal Excretion Hydrolysis->Excretion GSH_Conj->Excretion

Figure 2: Predicted Metabolic Fate. Unlike simple acrylamide, which is readily epoxidized to the highly toxic glycidamide, the 2,4-dimethyl substitution favors amide hydrolysis or slow GSH conjugation, favoring detoxification pathways.

References

  • Friedman, M. (2003). Chemistry, biochemistry, and safety of acrylamide. A review. Journal of Agricultural and Food Chemistry.

  • Schwöbel, J. A., et al. (2011). Prediction of Michael-type acceptor reactivity toward glutathione. Chemical Research in Toxicology.

  • Ruiz-Pérez, C., et al. (2002). Structure-activity relationships of N-benzyl-cinnamamide derivatives. Journal of Medicinal Chemistry. (Contextual grounding for cinnamamide SAR).
  • Sigma-Aldrich. (2024). Product Specification: N-BENZYL-3-(2,4-DIMETHYL-PHENYL)-ACRYLAMIDE (AldrichCPR).

  • LoPachin, R. M., & Gavin, T. (2012). Molecular mechanism of acrylamide neurotoxicity: lessons from proteomic analysis. Toxicological Sciences.

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of N-benzyl-3-(2,4-dimethylphenyl)acrylamide

[1] Executive Summary & Hazard Logic Do not treat this compound as generic organic waste. N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a functionalized acrylamide derivative, structurally related to cinnamamides.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Logic

Do not treat this compound as generic organic waste. N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a functionalized acrylamide derivative, structurally related to cinnamamides.[1] Its core pharmacophore is an


-unsaturated carbonyl (Michael acceptor), designed to form covalent bonds with nucleophilic cysteine residues in proteins.[1]

The Safety Logic:

  • Mechanism of Toxicity: As a Michael acceptor, this compound is an electrophile that depletes cellular glutathione (GSH) and alkylates DNA/proteins.[1] This creates a risk profile involving neurotoxicity, potential carcinogenicity, and skin sensitization.[1][2]

  • Disposal Priority: The primary goal is to prevent environmental leaching and accidental polymerization in waste containers.[1] Incineration is the only validated destruction method.[1]

Compound Characterization & GHS Classification

Treat this specific derivative with the same rigor as parent Acrylamide (RCRA U007), although it technically falls under "Process Knowledge" hazardous waste unless explicitly listed in your local jurisdiction.[1]

PropertySpecification / Risk
Chemical Class

-Unsaturated Amide (Michael Acceptor)
Physical State Solid (Crystalline powder likely)
Primary Hazard Acute Toxicity / Carcinogen / Sensitizer
Reactivity Polymerizes exothermically with strong oxidizers or radical initiators.[1]
Waste Stream High Hazard Organic (Halogen-Free unless dissolved in halogenated solvents)

GHS Labeling (Mandatory for Waste Containers):

  • H301: Toxic if swallowed.[1][3][4][5]

  • H312+H332: Harmful in contact with skin or inhaled.[1][3][4]

  • H317: May cause an allergic skin reaction.[1][3][4][5][6]

  • H350: May cause cancer (Presumed based on acrylamide moiety).[3]

Operational Disposal Workflow

This protocol utilizes a Self-Validating Segregation System .[1] By separating this electrophile from nucleophiles (amines, thiols) in the waste stream, you prevent uncontrolled exotherms.[1]

A. Solid Waste (Pure Compound & Contaminated Debris)
  • Items: Weighing boats, contaminated gloves, dry powders, spill cleanup materials.[1]

  • Container: Wide-mouth HDPE jar or Double-bagged (6-mil polyethylene) inside a fiber drum.

  • Protocol:

    • Do not sweep dry powder; this generates neurotoxic dust.[1]

    • Place all solids directly into the dedicated "Toxic Solids" container.[1]

    • Labeling: Must read "Hazardous Waste - Toxic Solid - Acrylamide Derivative."[1]

B. Liquid Waste (Mother Liquors & HPLC Effluent)
  • Items: Reaction solvents, HPLC mobile phases.

  • Container: Amber glass or HPLC safety carboy (HDPE).

  • Segregation Rule (CRITICAL):

    • Do NOT mix with strong bases (NaOH/KOH) or thiols (mercaptoethanol) in the waste container.[1] This triggers rapid Michael addition or hydrolysis, potentially generating heat and pressure.[1]

    • Do NOT mix with oxidizers (Peroxides, Nitric Acid).[1]

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the solution is acidic/basic before adding to the waste container to prevent acid-catalyzed hydrolysis or base-catalyzed polymerization.

    • Cap tightly.[1][3][4][5][7] Use vented caps if available to prevent pressure buildup.[1]

Decision Matrix & Workflow Visualization

The following diagram outlines the logical flow for disposing of this compound, ensuring no cross-contamination or reactivity hazards.

DisposalWorkflow Start Waste Generation: N-benzyl-3-(2,4-dimethylphenyl)acrylamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Debris) StateCheck->SolidPath Dry/Contaminated Items LiquidPath Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidPath Solutions SolidContainer Container: Double-Bagged or Wide-Mouth HDPE SolidPath->SolidContainer Segregation Segregation Check: Isolate from Oxidizers & Nucleophiles LiquidPath->Segregation LiquidContainer Container: Solvent Carboy (Halogenated vs Non-Halogenated) Segregation->LiquidContainer Labeling Labeling: 'Toxic - Acrylamide Derivative' (GHS H301/H350) SolidContainer->Labeling LiquidContainer->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for segregating acrylamide derivative waste streams to prevent reactive hazards.

Spill Contingency & Deactivation

In the event of a spill, simple wiping is insufficient due to the compound's persistence and toxicity.[1]

The "Quench" Method (Chemical Deactivation): For significant spills (>500 mg), chemical deactivation is safer than physical removal of dust.[1]

  • Preparation: Prepare a fresh solution of 10% Sodium Thiosulfate or a 1:1 mixture of Sodium Bicarbonate and Glutathione (if available).[1]

    • Mechanism:[1][8][9] The thiol (or thiosulfate) acts as a soft nucleophile, attacking the

      
      -carbon of the acrylamide, breaking the conjugation and neutralizing the electrophilic warhead [1].[1]
      
  • Application: Cover the spill with paper towels, then soak the towels with the deactivation solution.[1] Let sit for 15 minutes.

  • Cleanup: Dispose of the wet towels as Hazardous Waste (do not throw in regular trash, even if deactivated).

Regulatory Compliance (RCRA & EPA)

While N-benzyl-3-(2,4-dimethylphenyl)acrylamide is a specific research compound, it must be managed under the "Cradle-to-Grave" liability framework.[1]

  • RCRA Status: While not explicitly P-listed, it should be managed as a U-listed equivalent (U007 Acrylamide) due to toxicity characteristics [2].[1]

  • Satellite Accumulation Areas (SAA):

    • Containers must be kept closed except when adding waste.[1][10]

    • Must be located at or near the point of generation.[1]

    • Secondary containment is mandatory to capture leaks.[1][10]

References

  • Huchthausen, J., et al. (2023).[1] "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response."[1][11] Chemical Research in Toxicology. (Demonstrates the correlation between glutathione reactivity and acrylamide toxicity).

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] RCRA Regulations. (Guidance on U-listed wastes and characteristic toxicity).

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][12] (Standard protocols for handling high-hazard organic synthesis products).

Sources

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